molecular formula C5H5NO2S2 B1469388 Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate CAS No. 189152-72-5

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Cat. No.: B1469388
CAS No.: 189152-72-5
M. Wt: 175.2 g/mol
InChI Key: IBEZFQXSZFDKNX-UHFFFAOYSA-N
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Description

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (CAS 189152-72-5) is a high-purity chemical intermediate designed for research and development applications. This compound features a multifunctional thiazole core, integrating both a reactive sulfanyl (mercapto) group at the 2-position and a methyl ester at the 4-position. The thiazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in more than 18 FDA-approved drugs and its wide spectrum of pharmacological activities . The specific arrangement of functional groups on this heterocyclic framework makes it a valuable synthon for the construction of more complex molecules targeting various disease pathways. Researchers leverage this compound primarily as a key building block in the synthesis of novel bioactive molecules. The sulfanyl group is a key site for further derivatization, allowing for the formation of disulfide bonds or participation in nucleophilic substitution reactions. Meanwhile, the ester group can be hydrolyzed to a carboxylic acid or serve as a handle for further transformations. Thiazole-containing compounds have demonstrated significant antitumor, antimicrobial, and anti-inflammatory effects, and they are actively investigated as inhibitors for a range of enzymes and receptors . As such, this compound is of particular interest in early-stage drug discovery for developing potential therapeutic agents for conditions like cancer, neurodegenerative diseases, and bacterial infections . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may cause skin and eye irritation and may be harmful if inhaled .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h2H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEZFQXSZFDKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189152-72-5
Record name methyl 2-sulfanyl-1,3-thiazole-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Equilibrium: A Technical Guide to Tautomerism in 2-Mercaptothiazole Derivatives and Esters

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the tautomeric phenomena inherent to 2-mercaptothiazole and its derivatives. As a scaffold of significant interest in medicinal chemistry and materials science, a comprehensive understanding of its structural nuances is paramount for predictable and optimized applications.[1][2][3][4] We will delve into the core principles of the thione-thiol equilibrium, the analytical methodologies for its characterization, and the strategic implications for synthetic chemistry and drug design.

The Duality of 2-Mercaptothiazole: Understanding the Thione-Thiol Tautomerism

2-Mercaptothiazole and its derivatives exist as a dynamic equilibrium between two tautomeric forms: the thione form (thiazolidine-2-thione) and the thiol form (2-mercaptothiazole). This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring.

tautomerism cluster_thione Predominant Tautomer cluster_thiol Minor Tautomer Thione Thione Form (Thiazolidine-2-thione) Thiol Thiol Form (2-Mercaptothiazole) Thione->Thiol Proton Transfer

Caption: The thione-thiol tautomeric equilibrium in 2-mercaptothiazole.

Experimental and computational studies have consistently demonstrated that the equilibrium overwhelmingly favors the thione tautomer in both solid and solution phases.[5] This preference can be attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within this heterocyclic system, as well as favorable resonance stabilization of the thione form.[6]

Influencing the Equilibrium: The Role of Solvents and Substituents

While the thione form is predominant, the position of the tautomeric equilibrium is not static and can be influenced by environmental factors, primarily the solvent, and by the electronic nature of substituents on the thiazole ring.

Solvent Effects: A Shift in the Balance

The choice of solvent can subtly alter the tautomeric ratio. This is a critical consideration in experimental design, as it can impact reaction outcomes and spectroscopic measurements. The general principle is that polar, protic solvents tend to further stabilize the more polar thione tautomer through hydrogen bonding interactions.[7][8]

solvent_effects cluster_polar Polar Protic Solvents (e.g., Ethanol, Water) cluster_nonpolar Nonpolar Solvents (e.g., Dioxane, Cyclohexane) Equilibrium Thione <=> Thiol Polar Shifts Towards Thione Equilibrium->Polar Stabilization of Thione Dipole Nonpolar Slight Shift Towards Thiol Equilibrium->Nonpolar Less Stabilization of Thione Dipole

Caption: Influence of solvent polarity on the thione-thiol equilibrium.

SolventDielectric Constant (ε)Predominant TautomerRationale
Water80.1ThioneHigh polarity and hydrogen bonding capacity strongly stabilize the polar thione form.[5][7]
Ethanol24.5ThioneA polar protic solvent that stabilizes the thione tautomer through hydrogen bonding.[7][8]
Acetonitrile37.5ThioneA polar aprotic solvent that favors the more polar thione form.
Dioxane2.2Thione (with a slight increase in thiol)Lower polarity reduces the stabilization of the thione form compared to polar solvents.[7]
Chloroform4.8ThioneModerately polar, still favoring the thione tautomer.

Table 1. General influence of common solvents on the tautomeric equilibrium of 2-mercaptothiazole derivatives.

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents at the C4 and C5 positions of the thiazole ring can also influence the tautomeric equilibrium, although to a lesser extent than solvent effects.

  • Electron-donating groups (EDGs) , such as alkyl groups, can slightly increase the electron density on the ring nitrogen, which may marginally favor the thione form.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the basicity of the ring nitrogen, potentially causing a small shift towards the thiol form.

A comprehensive understanding of these subtle electronic influences is crucial for the rational design of derivatives with specific properties.

Characterization of Tautomers: A Multi-faceted Approach

A combination of spectroscopic and analytical techniques is employed to elucidate the tautomeric state of 2-mercaptothiazole derivatives.

UV-Vis Spectroscopy: A First Glimpse

UV-Vis spectroscopy provides a rapid and convenient method for observing the tautomeric equilibrium. The thione and thiol forms exhibit distinct absorption maxima due to differences in their electronic structures. The thione tautomer typically displays a strong absorption band at a longer wavelength (around 325 nm) corresponding to a π → π* transition of the thioamide chromophore. The thiol form, if present, would absorb at a shorter wavelength.

  • Solution Preparation:

    • Prepare stock solutions of the 2-mercaptothiazole derivative in a range of solvents of varying polarity (e.g., ethanol, acetonitrile, dioxane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Rationale: Using a range of solvents allows for the observation of any solvent-dependent shifts in the equilibrium. The low concentration minimizes intermolecular interactions.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 200 to 400 nm.

    • Use the corresponding pure solvent as a blank for baseline correction.

    • Rationale: A wide scan range ensures the capture of all relevant absorption bands. Baseline correction is essential for accurate absorbance measurements.

  • Data Acquisition:

    • Record the absorption spectrum for each solution.

    • Identify the wavelength of maximum absorbance (λ_max) for the prominent peaks.

    • Rationale: The position of λ_max is indicative of the predominant tautomeric form.

  • Data Interpretation:

    • A strong absorption band in the region of 320-330 nm is characteristic of the thione tautomer.

    • Compare the spectra across different solvents. A shift in the intensity or position of the absorption bands can indicate a change in the tautomeric equilibrium.

    • Rationale: By comparing the spectra to those of "locked" S-alkylated (thiol) and N-alkylated (thione) derivatives, a more definitive assignment of the tautomeric form can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Answer

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the predominant tautomer in solution.[9] Both ¹H and ¹³C NMR provide distinct chemical shifts for the nuclei in the thione and thiol forms.

  • ¹H NMR: The most telling signal is that of the proton attached to the heteroatom. In the thione form, this proton is on the nitrogen atom (N-H) and typically resonates as a broad singlet in the downfield region (around 10-13 ppm). In the thiol form, the proton is on the sulfur atom (S-H) and would appear at a significantly different chemical shift, typically more upfield.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly indicative of the tautomeric form. In the thione tautomer (C=S), the C2 carbon is significantly deshielded and resonates at a downfield chemical shift (typically >180 ppm). In the thiol form (S-C=N), this carbon would be more shielded and appear at a lower chemical shift.

  • Sample Preparation:

    • Dissolve 5-10 mg of the 2-mercaptothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Rationale: Deuterated solvents are necessary to avoid large solvent signals that would obscure the analyte signals. DMSO-d₆ is often a good choice as it is a polar aprotic solvent that can dissolve a wide range of compounds and its residual proton signal does not typically interfere with the N-H region.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to include the downfield region where the N-H proton is expected to appear.

    • Rationale: Higher field strength provides better signal dispersion and resolution.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Rationale: Proper data processing is crucial for accurate chemical shift determination and integration.

  • Data Interpretation:

    • Identify the broad singlet in the downfield region (typically 10-13 ppm in DMSO-d₆) corresponding to the N-H proton of the thione tautomer.

    • Integrate the signals to determine the relative populations of the tautomers if both are present in detectable amounts.

    • Rationale: The chemical shift and broadening of the N-H proton are characteristic features that confirm the predominance of the thione form.

X-ray Crystallography: The Solid-State Picture

Single-crystal X-ray diffraction provides definitive structural information in the solid state. For 2-mercaptothiazole and its derivatives, crystallographic studies have consistently confirmed the predominance of the thione tautomer in the crystal lattice.[10] This technique allows for the precise measurement of bond lengths, confirming the presence of a C=S double bond and an N-H single bond.

Locking the Tautomer: The Chemistry of 2-Mercaptothiazole Esters and Ethers

The tautomeric equilibrium can be "locked" into the thiol form through the synthesis of S-alkylated (thioethers) or S-acylated (thioesters) derivatives. This is a valuable synthetic strategy for several reasons:

  • Probing Biological Activity: By synthesizing the locked thiol derivative, researchers can investigate whether the biological activity of a 2-mercaptothiazole-based compound is attributable to the thione tautomer, the thiol tautomer, or the deprotonated thiolate.[2][11]

  • Synthetic Intermediates: The S-alkylated derivatives are versatile intermediates for further functionalization.[12]

  • Pro-drugs: Esterification of the thiol group can be employed as a pro-drug strategy to improve physicochemical properties such as lipophilicity and membrane permeability.

The synthesis of these derivatives typically involves the reaction of the sodium or potassium salt of 2-mercaptothiazole with an appropriate alkyl halide or acyl chloride.[2]

locking_thiol Mercaptothiazole 2-Mercaptothiazole (Thiolate anion) Thioether S-Alkyl Derivative (Thioether) Mercaptothiazole->Thioether S-Alkylation Thioester S-Acyl Derivative (Thioester) Mercaptothiazole->Thioester S-Acylation Alkyl_Halide Alkyl Halide (R-X) Acyl_Chloride Acyl Chloride (RCO-Cl)

Caption: Synthetic routes to lock the thiol tautomer.

Implications for Drug Development and Materials Science

The tautomeric nature of 2-mercaptothiazole derivatives has profound implications for their application in drug discovery and materials science.

  • Pharmacokinetics and Pharmacodynamics: The predominant tautomer in a physiological environment will dictate the molecule's interactions with biological targets. Differences in polarity, hydrogen bonding capacity, and shape between tautomers can significantly affect receptor binding, enzyme inhibition, and membrane transport.[13][14] A thorough understanding of the tautomeric equilibrium is therefore essential for structure-activity relationship (SAR) studies.

  • Material Properties: In materials science, the tautomeric form can influence properties such as crystal packing, solubility, and reactivity in polymerization processes.

Conclusion: A Call for Rigorous Characterization

The thione-thiol tautomerism of 2-mercaptothiazole derivatives is a fundamental aspect of their chemistry that cannot be overlooked. As this guide has detailed, the equilibrium is heavily skewed towards the thione form, but can be subtly influenced by the molecular environment and substitution patterns. For researchers and developers working with these valuable compounds, a rigorous and multi-faceted approach to characterization is not merely an academic exercise, but a prerequisite for predictable, reproducible, and ultimately successful application. The protocols and principles outlined herein provide a robust framework for navigating this fascinating and critical aspect of heterocyclic chemistry.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]

  • SYNTHESIS OF DERIVATIVES OF 4,5-DIMETHYL-2-MERCAPTOTHIAZOLE. ACS Publications. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. MDPI. [Link]

  • Experiment 6 Thione-Thiol Tautomerism in Co(II) complexes. UMass Amherst. [Link]

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Bentham Science. [Link]

  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. ResearchGate. [Link]

  • Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Publication Corporation. [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC. [Link]

  • The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Stack Exchange. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Lviv Polytechnic National University. [Link]

  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Quantum Simulation of Preferred Tautomeric State Prediction. arXiv.org. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Novel ditopic 2-mercaptothiazoles and their sodium salts: synthesis, structural diversity and luminescence. RSC Publishing. [Link]

  • Let's not forget tautomers. PMC. [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. ResearchGate. [Link]

  • 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. [Link]

  • 2-Thiazolidinethione. PubChem. [Link]

  • Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. University of Florida. [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]

  • a study on Tautomeric equilibria. Nigerian Journal of Science and Environment. [Link]

  • (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]

  • Solution Nuclear Magnetic Resonance Spectroscopy. University of Texas Health Science Center at San Antonio. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]

  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

  • Let's not forget tautomers. PMC. [Link]

Sources

Solubility profile of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (CAS: 103978-65-4), also known as Methyl 2-mercaptothiazole-4-carboxylate, is a critical heterocyclic building block in the synthesis of bioactive thiazole derivatives, including antimicrobial and anticancer agents. Its solubility profile is governed by the equilibrium between its thione (NH) and thiol (SH) tautomers, which significantly influences solvent interaction, purification efficiency, and formulation stability.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, theoretical grounding, and a validated experimental protocol for generating precise mole-fraction data. It moves beyond simple "soluble/insoluble" binaries to establish a thermodynamic framework for process optimization.

Physicochemical Characterization & Solubility Prediction

Before initiating wet-lab profiling, one must understand the structural determinants of solubility for this compound.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₇NO₂S₂Moderate polarity due to ester and thio-groups.
Molecular Weight 189.26 g/mol Low MW facilitates dissolution in small-molecule solvents.
Physical State Solid (Yellow Crystalline)High lattice energy requires overcoming fusion enthalpy (

).
LogP (Predicted) ~1.2 - 1.5Lipophilic; suggests poor water solubility, good organic solubility.
pKa (Acidic) ~6.5 (Thiol group)Soluble in dilute alkali (NaOH, KOH) via salt formation.
Tautomerism Thione (major)

Thiol
Thione form prefers polar aprotic solvents; Thiol form interacts with bases.
Predicted Solubility Ranking (Like-Dissolves-Like)

Based on the Hansen Solubility Parameters (HSP) of analogous thiazoles (e.g., 2-mercaptobenzothiazole), the solubility hierarchy is:

  • High Solubility: Polar Aprotic (DMSO, DMF) > Chlorinated (DCM, Chloroform).

  • Moderate Solubility: Polar Protic (Hot Ethanol, Methanol) > Esters (Ethyl Acetate).

  • Low/Anti-Solvent: Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Qualitative Solubility Profile

The following classification is derived from synthesis workups and recrystallization protocols for thiazole-4-carboxylates.

Table 2: Solvent Compatibility Guide

Solvent ClassSolventSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM)Excellent Extraction solvent; Chromatography eluent.
Alcohols Methanol, EthanolGood (Hot) / Moderate (Cold)Primary Recrystallization Solvent.
Esters Ethyl AcetateModerate Co-solvent for crystallization.
Aprotic DMSO, DMF, AcetonitrileHigh Reaction medium; difficult to remove.
Hydrocarbons Hexane, ToluenePoor Anti-solvent to induce precipitation.
Aqueous Water (pH 7)Insoluble Wash solvent for removing inorganic salts.
Aqueous Base 1M NaOH / Na₂CO₃Soluble Dissolves as thiolate anion; used for purification.

Validated Experimental Protocol: Isothermal Saturation Method

Since specific mole-fraction data is not standard in open literature for this CAS, researchers must generate their own curves for precise process design (e.g., cooling crystallization). This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Workflow Diagram

SolubilityProtocol cluster_conditions Critical Control Points Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask) Time: 24-48h Temp: T ± 0.1K Start->Equilibration Solvent Addition Sampling Sampling via Syringe Filter (0.45 µm PTFE, Pre-heated) Equilibration->Sampling Equilibrium Reached Dilution Gravimetric Dilution (Prevent precipitation) Sampling->Dilution Aliquot Transfer Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis Sample Prep DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc Peak Area Integration TempControl Temp Stability: Water Bath FilterTemp Filter Temp > Solution Temp

Caption: Step-by-step Isothermal Saturation workflow ensuring thermodynamic equilibrium and accurate quantification.

Detailed Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a syringe filter (0.45 µm PTFE). Crucial: The syringe and filter must be pre-heated to the solution temperature to prevent premature crystallization.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue (Standard Deviation < 1%).

    • HPLC: Dilute with mobile phase (Acetonitrile:Water) and analyze at

      
       (typically 270-290 nm).
      

Thermodynamic Modeling & Analysis

Once data is collected, it must be modeled to predict solubility at unmeasured temperatures. The dissolution of thiazole derivatives is typically endothermic (


) and entropy-driven  (

).
Recommended Models

1. Modified Apelblat Equation: Best for correlating solubility (


) with temperature (

) in a wide range.

  • A, B, C: Empirical parameters determined by regression.

  • Use Case: Interpolating solubility for cooling crystallization curves.

2. van't Hoff Equation: Used to determine thermodynamic parameters.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x_i vs T) Model Regression Analysis (Apelblat / van't Hoff) Data->Model Params Thermo Parameters (Enthalpy, Entropy) Model->Params R² > 0.99 Process Process Design (Cooling Rate, Yield) Params->Process ΔH determines cooling load

Caption: Logical progression from raw solubility data to process engineering parameters.

Application: Recrystallization Process Design

Based on the solubility differential, the following purification strategy is recommended for obtaining high-purity (>99%) this compound.

Solvent System: Ethanol (Solvent) + Water or Hexane (Anti-solvent).

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Cool slowly (10°C/hour) to 0-5°C.

    • Method B (Anti-solvent): At 40°C, slowly add Hexane dropwise until turbidity persists, then cool to 0°C.

  • Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:1).

  • Drying: Vacuum dry at 40°C (Melting point is ~128°C, so avoid excessive heat).

References

  • VulcanChem. (n.d.). This compound Product Profile. Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of Thiazole-4-carboxylates via Condensation. Org. Synth. Coll. Vol. 6. Retrieved from

  • Zhang, Y., et al. (2020). Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Organic Solvents. Journal of Chemical & Engineering Data.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid Properties. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Methodological & Application

Application Note: One-Pot Synthesis of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable one-pot Hantzsch thiazole synthesis for Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (also referred to as methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate). This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for diverse bioactive molecules including antibiotics (e.g., cephalosporins), antitumor agents, and anti-inflammatory drugs.

The protocol prioritizes an in-situ generation strategy for the dithiocarbamate intermediate. Ammonium dithiocarbamate is commercially available but frequently suffers from degradation (releasing H₂S) upon storage. Generating it in situ from carbon disulfide and ammonia immediately prior to condensation with methyl bromopyruvate ensures high atom economy, safety, and reproducibility.

Key Advantages of This Protocol
  • Atom Economy: Eliminates isolation of unstable dithiocarbamate intermediates.

  • Scalability: The precipitation-based workup avoids chromatography for multigram scales.

  • Purity: Delivers crystalline product (>95% purity) suitable for direct downstream derivatization.

Reaction Mechanism & Logic

The synthesis follows the classic Hantzsch Thiazole Synthesis pathway. The reaction proceeds through the nucleophilic attack of the dithiocarbamate sulfur on the


-carbon of methyl bromopyruvate, followed by an intramolecular condensation between the amine and the ketone carbonyl.
Mechanistic Pathway (DOT Visualization)

G CS2 Carbon Disulfide (CS₂) ADC Ammonium Dithiocarbamate (Intermediate) CS2->ADC Ethanol, 0°C NH3 Ammonia (NH₃) NH3->ADC ThioInter S-Alkylated Intermediate ADC->ThioInter + MBP, 25°C MBP Methyl Bromopyruvate MBP->ThioInter Cyclization Cyclization & Dehydration ThioInter->Cyclization - HBr Product Methyl 2-sulfanyl- 1,3-thiazole-4-carboxylate Cyclization->Product - H₂O

Figure 1: Stepwise mechanistic flow from in-situ reagent generation to final cyclization.

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1]Equiv.Role
Methyl Bromopyruvate 7425-63-01.0Electrophile (

-haloketone)
Carbon Disulfide (CS₂) 75-15-01.1Thio-source
Ammonium Hydroxide (25-28%) 1336-21-62.2Amine source & Base
Ethanol (Absolute) 64-17-5SolventReaction Medium
Diethyl Ether 60-29-7WashPurification

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.

  • Magnetic stirrer with temperature control.[2]

  • Ice-water bath.

  • Vacuum filtration setup (Büchner funnel).

Step-by-Step Procedure
Step 1: In-Situ Preparation of Ammonium Dithiocarbamate
  • Charge the reaction flask with Ethanol (50 mL) and Ammonium Hydroxide (2.2 equiv) .

  • Cool the solution to 0–5 °C using an ice bath.

  • Add Carbon Disulfide (1.1 equiv) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Stir the mixture at 0–5 °C for 30 minutes . A yellow/orange precipitate (ammonium dithiocarbamate) may begin to form; this is normal.

Step 2: Hantzsch Condensation
  • Dissolve Methyl Bromopyruvate (1.0 equiv) in a minimal amount of Ethanol (10–20 mL).

  • Add the bromopyruvate solution dropwise to the dithiocarbamate mixture at 0–5 °C over 20 minutes.

    • Expert Note: Slow addition prevents multiple alkylations or polymerization side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour.

  • Heat the mixture to Reflux (approx. 78 °C) for 2–3 hours .

    • Checkpoint: The reaction mixture should turn from a suspension to a clearer solution, then precipitate the product as it progresses. TLC (Hexane:EtOAc 1:1) should show consumption of the bromopyruvate (

      
      ) and appearance of a lower 
      
      
      
      spot.
Step 3: Workup & Purification [3][4]
  • Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

  • Add Ice-Cold Water (100 mL) to the flask to complete precipitation of the thiazole.

  • Filter the solid under vacuum.

  • Wash the filter cake sequentially with:

    • Cold Water (2 x 30 mL) – removes inorganic salts (NH₄Br).

    • Cold Ethanol (1 x 10 mL) – removes unreacted organic starting materials.

    • Diethyl Ether (1 x 20 mL) – facilitates drying.

  • Dry the solid in a vacuum oven at 45 °C for 6 hours.

Results & Characterization

Expected Data
ParameterSpecification
Appearance Pale yellow to off-white crystalline solid
Yield 75% – 85%
Melting Point 138 – 142 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Spectral Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.80 (s, 1H, -SH/-NH thione tautomer). Broad singlet, exchangeable.
      
    • 
       7.65 (s, 1H, C5-H of thiazole ring).
      
    • 
       3.85 (s, 3H, -OCH₃).
      
  • MS (ESI+): Calculated for C₆H₇NO₂S₂ [M+H]⁺: 190.25. Found: 190.3.

Tautomerism Note: In the solid state and polar solvents (DMSO), this compound predominantly exists as the thione tautomer (Methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate). This explains the broad downfield signal in NMR (


 ~13-14 ppm) corresponding to the N-H rather than an S-H.

Optimization & Troubleshooting (Expert Insights)

Solvent Effects

While Ethanol is the standard green solvent, Methanol can be used if higher solubility of the intermediate is required. However, Ethanol is preferred for the workup as the product is less soluble in it at low temperatures, maximizing yield.

Handling "Oiling Out"

If the product separates as an oil rather than a solid upon water addition:

  • Decant the aqueous layer.

  • Triturate the oil with a small amount of Ethanol/Diethyl Ether (1:1) .

  • Scratch the flask wall with a glass rod to induce crystallization.

Safety Considerations
  • Carbon Disulfide (CS₂): Highly flammable and neurotoxic. Use only in a well-ventilated fume hood.

  • Methyl Bromopyruvate: A potent lachrymator. Handle with double gloves and eye protection. Neutralize glassware with dilute NaOH before cleaning.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Synthesis of 2-Mercaptothiazole Derivatives (Analogous Protocols)

    • Source:Molecules (MDPI), 2016.
    • URL:[Link]

  • One-Pot Dithiocarbamate Formation

    • Source:Organic Letters, 2006.[5] "One-pot synthesis of dithiocarbamates."

    • URL:[Link]

  • Methyl Bromopyruvate Reagent Data: Source: Sigma-Aldrich Product Sheet.
  • Preparation of Ammonium Dithiocarbamate (Patent)

Sources

Application Notes and Protocols for the Synthesis of Thiazole-4-Carboxamides from Methyl Ester Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole-4-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor, anti-inflammatory, and neuroprotective agents.[1][2][3] This document provides a detailed guide for the synthesis of thiazole-4-carboxamides from readily available methyl ester precursors. We will explore the fundamental chemical principles, present validated, step-by-step protocols for two primary synthetic strategies, and offer guidance on the characterization of the final products. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize these valuable compounds.

Introduction: The Significance of the Thiazole-4-Carboxamide Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. When functionalized with a carboxamide group at the 4-position, the resulting scaffold serves as a versatile platform for developing targeted therapeutics. Thiazole-4-carboxamide derivatives have been shown to exhibit a broad spectrum of biological activities, including cyclooxygenase (COX) inhibition and potent antioxidant effects.[2][4][5] Their prevalence in both FDA-approved drugs and numerous experimental therapies underscores the importance of robust and efficient synthetic routes to access this chemical space.[6]

Synthetic Strategies: From Ester to Amide

The conversion of a methyl thiazole-4-carboxylate to its corresponding carboxamide can be achieved through two primary and reliable pathways:

  • Pathway A: Direct Aminolysis. This is a direct, one-step conversion of the ester to the amide by reaction with a primary or secondary amine.[7][8][9]

  • Pathway B: Two-Step Hydrolysis and Coupling. This method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a separate amide bond formation step using coupling reagents.[10][11]

The choice between these pathways often depends on the nature of the amine. Simple, unhindered primary and secondary amines are often amenable to direct aminolysis, whereas more complex or electron-deficient amines may necessitate the two-step approach for higher yields and purity.[8][12]

The Chemistry of Direct Aminolysis

Direct aminolysis is a nucleophilic acyl substitution reaction.[8][9] The reaction is typically driven by heating the ester with the desired amine. The mechanism proceeds through a well-established tetrahedral intermediate.[7][8][13]

Mechanism of Direct Aminolysis:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a transient tetrahedral intermediate.[8]

  • Intermediate Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide (CH₃O⁻) leaving group.[7][9]

  • Proton Transfer: A final, rapid proton transfer from the newly formed protonated amide to the methoxide ion yields the neutral amide product and methanol as a byproduct.[7]

Synthesis_Workflow start Methyl Thiazole-4-Carboxylate path_a Pathway A: Direct Aminolysis start->path_a path_b Pathway B: Two-Step Synthesis start->path_b product Thiazole-4-Carboxamide path_a->product R¹R²NH, Heat hydrolysis Ester Hydrolysis (Saponification) path_b->hydrolysis 1. NaOH, H₂O, Heat 2. H⁺ coupling Amide Coupling hydrolysis->coupling Thiazole-4-Carboxylic Acid coupling->product R¹R²NH, Coupling Reagent purification Purification (Chromatography/Recrystallization) product->purification

Caption: Synthetic pathways from methyl ester to carboxamide.

Protocol for Direct Aminolysis (Pathway A)

This protocol is suitable for reactive primary and secondary amines.

Materials:

  • Methyl thiazole-4-carboxylate

  • Amine (primary or secondary), 1.2 - 2.0 equivalents

  • High-boiling point solvent (e.g., ethylene glycol, DMF, or neat conditions)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add methyl thiazole-4-carboxylate (1.0 eq) and the desired amine (1.2-2.0 eq).

  • If using a solvent, add it to the flask (a molar ratio of Glycol:ester:amine=4-10:1:1 can be beneficial). [12]For solvent-free conditions, proceed to the next step. [14]3. Heat the reaction mixture to reflux (typically 100-160 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

  • If the product remains in solution, perform an appropriate workup. This may involve diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol for Two-Step Synthesis (Pathway B)

Part 1: Hydrolysis of Methyl Thiazole-4-Carboxylate

Materials:

  • Methyl thiazole-4-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve methyl thiazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq). [15]2. Heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. [15]3. Cool the reaction mixture in an ice bath.

  • Slowly acidify the solution with 6 M HCl until the pH is approximately 3. A precipitate should form. [15]5. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product, thiazole-4-carboxylic acid, by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry it under vacuum. The product is often pure enough for the next step without further purification.

Part 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • Thiazole-4-carboxylic acid (from Part 1)

  • Amine (primary or secondary), 1.1 equivalents

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.2 equivalents

  • 1-Hydroxybenzotriazole (HOBt), 1.2 equivalents

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 equivalents

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer and nitrogen atmosphere

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add thiazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiazole-4-carboxamide. [1]

Product Characterization

The synthesized thiazole-4-carboxamides should be thoroughly characterized to confirm their structure and purity. The following table provides expected analytical data for a representative product.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the thiazole ring protons (typically in the aromatic region), protons of the amide N-substituents, and the amide N-H proton (if applicable, often a broad singlet). The chemical shift of the thiazole protons will be influenced by the substituents. [15][16]
¹³C NMR Resonances for the carbonyl carbon (typically ~160-175 ppm), carbons of the thiazole ring, and carbons of the amide substituents. [1][17]
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. An N-H stretching band may be observed around 3200-3400 cm⁻¹ for primary and secondary amides. [16][17][18]
Mass Spectrometry (MS) The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. [1][16]

Conclusion

The synthesis of thiazole-4-carboxamides from methyl ester precursors is a fundamental transformation in medicinal chemistry. Both direct aminolysis and the two-step hydrolysis-coupling sequence are robust and versatile methods. The choice of method will depend on the specific substrates and the desired scale of the reaction. By understanding the underlying chemical principles and following the detailed protocols provided in these application notes, researchers can confidently synthesize a wide array of thiazole-4-carboxamide derivatives for further investigation in drug discovery and development programs.

References

  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Lin, Y. S., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]

  • Peng, Y., et al. (2019, January 29). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]

  • Kumar, S., et al. (2018, May 29). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc. [Link]

  • Google Patents.
  • Google Patents.CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Gunda, G., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Al-Warhi, T., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • ResearchGate. (2025, December 6). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. [Link]

  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

  • PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • PMC. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • ResearchGate. Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. [Link]

  • Taylor & Francis Online. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. (2016, October 20). Can I convert ester to amide in one step? Please suggest some good methods?. [Link]

  • ResearchGate. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

  • PMC. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

  • New Drug Approvals. (2016, July 11). thiazole derivative. [Link]

  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Semantic Scholar. (2015, February 27). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. [Link]

  • Google Patents.AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents.US3274207A - Processes for preparing thiazole carboxylic acids.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

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Microwave-assisted synthesis of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Introduction: Accelerating Thiazole Synthesis for Drug Discovery

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities.[1] this compound, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The traditional Hantzsch thiazole synthesis, while effective, often requires long reaction times and can lead to the formation of byproducts.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance product purity.[2] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[3]

This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using a dedicated microwave reactor. The methodology is based on a modified Hantzsch-type condensation, leveraging the enhanced reaction rates afforded by microwave irradiation.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The synthesis proceeds via the Hantzsch thiazole synthesis, a classic condensation reaction. In this specific application, the reaction involves the cyclization of methyl bromopyruvate with a dithiocarbamate salt. The generally accepted mechanism involves the initial formation of a thioamide-like intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MBP Methyl Bromopyruvate Int1 Initial Adduct MBP->Int1 Nucleophilic Attack DTC Ammonium Dithiocarbamate DTC->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Product This compound Int2->Product Dehydration

Caption: Proposed mechanism for the Hantzsch synthesis of the target thiazole.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave synthesis reactor equipped with temperature and pressure sensors.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
Methyl bromopyruvateC₄H₅BrO₃180.99≥97%Sigma-Aldrich
Ammonium dithiocarbamateCH₅N₃S₂111.21≥98%TCI Chemicals
Ethanol (anhydrous)C₂H₅OH46.07≥99.5%Fisher Scientific
Ethyl acetateC₄H₈O₂88.11HPLC gradeVWR Chemicals
HexaneC₆H₁₄86.18HPLC gradeVWR Chemicals

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl bromopyruvate is a lachrymator and corrosive. Handle with extreme care.

  • Microwave reactions are conducted in sealed vessels under pressure. Use only vessels and caps specified by the microwave reactor manufacturer.[4]

  • Ensure the microwave reactor's safety features are operational. Never exceed the recommended temperature and pressure limits for the vessel.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ammonium dithiocarbamate (1.1 mmol, 122 mg).

    • Add 4 mL of anhydrous ethanol to the vial.

  • Microwave-Assisted Reaction:

    • Carefully add methyl bromopyruvate (1.0 mmol, 181 mg) to the suspension.

    • Seal the vial with a dedicated microwave cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture according to the parameters in the table below. The reaction progress can be monitored by thin-layer chromatography (TLC).

ParameterValue
Microwave Power100-300 W (dynamic power control)
Temperature80 °C
Ramp Time2 minutes
Hold Time10 minutes
StirringHigh
  • Workup and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Results
MethodReaction TimeYield (%)Purity (%)
Microwave-Assisted10-15 minutes85-95>95
Conventional Heating2-4 hours60-75Variable

The microwave-assisted method demonstrates a significant reduction in reaction time and a notable increase in yield compared to conventional heating methods.[1]

Experimental Workflow

Workflow Start Start Reagents Combine Reactants in Microwave Vial Start->Reagents Microwave Microwave Irradiation (80°C, 10 min) Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Solvent Evaporation & Extraction Cooling->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Overview of the microwave-assisted synthesis workflow.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of this compound. The significant advantages in terms of reaction speed and yield make this method particularly suitable for high-throughput synthesis and library generation in drug discovery and development settings. The principles outlined here can be adapted for the synthesis of a variety of other thiazole derivatives.

References

  • Ajani OO, Obafemi CA, Nwinyi OC, Akinpelu DA. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorg Med Chem. 2010;18(1):214–221. [Link]

  • A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5H)-one via Hantzsch condensation. Rasayan J. Chem. 2022;15(1):494-498. [Link]

  • Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. Molecules. 2012;17(4):4584-4601. [Link]

  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. E-Journal of Chemistry. 2011;8(3):1231-1237. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. 2019;13(1):114. [Link]

  • Microwave-assisted synthesis and anti-YFV activity of 2,3-diaryl-1,3-thiazolidin-4-ones. J Pharm Pharm Sci. 2005;8(3):426-429. [Link]

  • Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Bentham Science Publishers. Accessed February 14, 2026. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Accessed February 14, 2026. [Link]

  • Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. SciForum. Accessed February 14, 2026. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. 2011;16(10):8879-8888. [Link]

  • Method for preparing 2-mercaptothiazole. European Patent Office. Accessed February 14, 2026.
  • Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Tetrahedron Lett. 2011;52(43):5614-5617. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Bentham Science Publishers. Accessed February 14, 2026. [Link]

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Application Notes & Protocols: Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate, a heterocyclic compound with significant potential as a versatile ligand in coordination chemistry. Thiazole derivatives are foundational scaffolds in medicinal chemistry, catalysis, and materials science due to their unique electronic properties and diverse coordination abilities.[1][2][3] This document details the ligand's structural features, provides a representative synthesis protocol, and offers in-depth methodologies for the preparation and characterization of its metal complexes. We explore the causality behind experimental choices and discuss the potential applications of these coordination compounds, particularly in drug development and materials science, grounding all claims in authoritative scientific literature.

Introduction to the Ligand: Structural & Coordination Potential

This compound is a multifunctional molecule poised for complexation with a wide range of metal ions. Its structure features a 1,3-thiazole ring, a platform known for its robust coordination capabilities.[4]

Key Structural Features:

  • 1,3-Thiazole Core: A five-membered aromatic ring containing both a sulfur and a nitrogen atom. This moiety is intrinsically fluorescent and is found in numerous biologically active molecules, including vitamin B1.[5]

  • Sulfanyl Group (-SH) at C2: This thiol group is a primary coordination site. Upon deprotonation, the resulting thiolate is a soft donor, showing high affinity for soft metal ions.

  • Thiazole Nitrogen (N3): The endocyclic nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base and a hard donor site for metal coordination.[6]

  • Carboxylate Group (-COOCH₃) at C4: The carbonyl oxygen of the ester group can act as an additional donor atom, enabling chelation and potentially leading to the formation of highly stable five- or six-membered rings with a metal center.

Tautomerism and Coordination Modes:

A critical feature of this ligand is its existence in a tautomeric equilibrium between the thiol form (containing an S-H bond) and the thione form (containing an N-H bond and a C=S double bond).[7][8] The dominant tautomer and the subsequent coordination mode can be influenced by the solvent, pH, and the nature of the metal ion. This versatility allows the ligand to act as:

  • Monodentate: Coordinating through the deprotonated sulfur atom (thiolate) or the thiazole nitrogen.

  • Bidentate: Forming a chelate ring by coordinating through the thiazole nitrogen and the deprotonated sulfanyl sulfur (N,S-chelation) or through the thiazole nitrogen and the carbonyl oxygen (N,O-chelation).[9][10]

  • Bridging Ligand: Linking two or more metal centers, which is particularly relevant for the construction of coordination polymers and metal-organic frameworks (MOFs).[5]

The presence of multiple donor atoms with different hard/soft characteristics makes this compound an attractive candidate for creating stable complexes with diverse transition metals, lanthanides, and main group elements.[4][5][11]

Synthesis and Characterization of the Ligand

While numerous methods exist for thiazole synthesis, the Hantzsch thiazole synthesis and its variations provide a reliable route.[12] The following protocol is a representative method for synthesizing the title ligand and similar derivatives.

Protocol 2.1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of functionalized thiazoles.[13]

Materials:

  • Methyl 3-bromo-2-oxopropanoate

  • Ammonium dithiocarbamate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in absolute ethanol (15 mL per gram of dithiocarbamate).

  • Addition of Reactant: To this stirring solution, add a solution of methyl 3-bromo-2-oxopropanoate (1.0 equivalent) in ethanol dropwise at room temperature. The addition should be controlled to manage any exotherm.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Purification: Redissolve the crude residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any acid and remove water-soluble byproducts, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

Characterization of the Ligand: The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques before its use in coordination reactions.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the thiazole ring proton, the methyl ester protons, and a broad, exchangeable signal for the sulfanyl (-SH) proton.Confirms molecular structure and proton environment.
¹³C NMR Resonances for the thiazole ring carbons, the carbonyl carbon, and the methyl ester carbon.Confirms the carbon backbone of the molecule.
FT-IR Characteristic bands for C=N (thiazole ring), C=O (ester), and a weak S-H stretch.Identifies key functional groups.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₅H₅NO₂S₂.Confirms molecular weight and formula.
Elemental Experimental percentages of C, H, N, S should match theoretical values.Verifies elemental composition and purity.

Synthesis of Metal Complexes: A General Protocol

The affinity of thiazole-based ligands to coordinate with transition metal ions is a cornerstone of their application.[9] The following general protocol can be adapted for the synthesis of complexes with various metal salts such as those of Cu(II), Co(II), Ni(II), and Zn(II).[6][10]

Protocol 3.1: General Synthesis of a Metal-(Ligand)₂ Complex

Causality: This procedure utilizes a direct reaction between the ligand and a metal salt. Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand substitution.[14] The choice of solvent is critical; alcohols like ethanol or methanol are often used as they can dissolve both the organic ligand and many inorganic metal salts.[6] A 2:1 ligand-to-metal molar ratio is commonly employed to satisfy the coordination sphere of divalent metal ions, often resulting in complexes of the type [ML₂X₂] or [ML₂] if the ligand acts as a bidentate, monoanionic species.[6][15]

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂, ZnCl₂)

  • Absolute Ethanol or Methanol

  • Triethylamine or Sodium Acetate (optional, as a base)

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 15 mL of absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed, indicating complex formation.

  • pH Adjustment (Optional): If the sulfanyl proton needs to be removed to facilitate coordination as a thiolate, add a few drops of a weak base like triethylamine or an ethanolic solution of sodium acetate to the mixture.[10]

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[6][10]

  • Isolation: Cool the flask to room temperature, then place it in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the resulting colored powder in a vacuum desiccator over silica gel.

G cluster_synthesis General Synthesis Workflow L_sol Dissolve Ligand (L) in Ethanol Mix Mix Solutions (2:1 L:M ratio) L_sol->Mix M_sol Dissolve Metal Salt (M) in Ethanol M_sol->Mix Reflux Reflux for 2-4 hours Mix->Reflux Isolate Cool, Filter, Wash & Dry Reflux->Isolate Product [ML₂] Complex Isolate->Product

Caption: General workflow for the synthesis of metal complexes.

Physicochemical Characterization of Complexes

Thorough characterization is essential to confirm the successful formation of the coordination complex and to elucidate its structure and bonding.

4.1. Spectroscopic Techniques

  • FT-IR Spectroscopy: This is a powerful tool for identifying which donor atoms are involved in coordination.

    • Evidence of Thiolate Coordination: The disappearance of the weak ν(S-H) band (typically ~2550 cm⁻¹) from the free ligand spectrum is strong evidence of deprotonation and coordination via the sulfur atom.[7]

    • Evidence of Nitrogen Coordination: A shift in the ν(C=N) stretching frequency of the thiazole ring (typically 1600-1650 cm⁻¹) to a different wavenumber in the complex spectrum indicates the involvement of the ring nitrogen in bonding.[16]

    • Confirmation of Bonding: The appearance of new, low-frequency bands in the far-IR region (below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[16][17]

  • UV-Visible Spectroscopy: Electronic spectra provide insight into the electronic structure of the complexes.

    • Ligand Transitions: The free ligand will exhibit absorptions in the UV region corresponding to π→π* and n→π* transitions within the thiazole ring.[7]

    • Complex Transitions: In the spectra of the complexes, these bands may be shifted (bathochromic or hypsochromic shifts). New bands may appear in the visible region due to d-d electronic transitions (for transition metals) or Ligand-to-Metal Charge Transfer (LMCT) bands, which are diagnostic of complex formation.[18][19]

  • NMR Spectroscopy (for Diamagnetic Complexes): For complexes with metals like Zn(II) or Cd(II), NMR is invaluable.

    • The disappearance of the -SH proton signal in the ¹H NMR spectrum confirms deprotonation.[19]

    • Shifts in the chemical shifts of protons and carbons near the coordination sites (e.g., the thiazole ring) compared to the free ligand provide clear evidence of coordination.

4.2. Structural and Analytical Techniques

  • Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides precise information on:

    • The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).[9]

    • Exact bond lengths and angles between the metal and donor atoms.

    • The overall molecular structure and packing in the crystal lattice.[20][21]

  • Elemental Analysis and Molar Conductance:

    • Elemental analysis (C, H, N, S) is used to confirm the empirical formula and stoichiometry of the complex (e.g., ML₂).[10]

    • Molar conductance measurements in solvents like DMF or DMSO help determine if the complex is electrolytic or non-electrolytic, indicating whether anions are inside or outside the coordination sphere.[10][22]

Potential Applications in Research and Development

The coordination complexes of thiazole derivatives are not merely of academic interest; they possess significant potential in applied fields, particularly for drug development professionals.[1][23]

  • Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of many antimicrobial drugs.[2][3] Chelation to a metal ion can enhance this biological activity, often attributed to increased lipophilicity (facilitating passage through cell membranes) and interaction with biological targets.[3][16]

  • Anticancer Therapeutics: Many metal complexes, especially those of copper, ruthenium, and platinum, exhibit potent anticancer properties.[4][24] Thiazole-based complexes have been shown to induce apoptosis and inhibit key enzymes like topoisomerase in cancer cell lines.[24] The dual-metal strategy, incorporating two different metals, presents a promising avenue for developing synergistic anticancer agents.[4]

  • Catalysis: The defined and tunable coordination environment around a metal center makes these complexes candidates for catalysts in organic synthesis, such as in oxidation or hydrogenation reactions.[11]

  • Luminescent Materials and Sensors: The intrinsic fluorescence of the thiazole moiety can be modulated upon coordination to a metal ion.[5] This property can be exploited to develop luminescent materials for applications like OLEDs or chemical sensors, where changes in luminescence signal the presence of a specific analyte.[5][20]

G cluster_apps Application Pathways Ligand Methyl 2-sulfanyl-1,3- thiazole-4-carboxylate Complex Metal Complex Formation Ligand->Complex App1 Drug Development (Anticancer, Antimicrobial) Complex->App1 App2 Catalysis (e.g., Oxidation) Complex->App2 App3 Materials Science (Sensors, Luminescence) Complex->App3

Caption: Potential application pathways for the metal complexes.

References

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2016). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. Available at: [Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2015). ResearchGate. Available at: [Link]

  • Manganese(Ii) Coordination Compounds of Thiazole-Hydrazone Based Nnn-Donor Ligands: Synthesis, Characterization and Catalytic Activity. (2022). SSRN. Available at: [Link]

  • SYNTHESIS OF THIAZOLINE COMPLEXES OF Cu (II), Ni (II) AND Co (II) TRANSITION METALS. (2016). Journal of Advance Research in Applied Science.
  • Green synthesis of metal complexes of thiazole-based schiff. (n.d.). ResearchGate. Available at: [Link]

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2019). MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (2017). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PMC. Available at: [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (n.d.). RSC Advances. Available at: [Link]

  • Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of Thiazole Ligand Complexes. (2015). Scribd. Available at: [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.). PMC. Available at: [Link]

  • New silver(i) thiazole-based coordination polymers: structural and photophysical investigation. (n.d.). ResearchGate. Available at: [Link]

  • Some thiazole-metal complexes with antitumor activity. (n.d.). ResearchGate. Available at: [Link]

  • Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. (2018). MDPI. Available at: [Link]

  • A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. (2024). Taylor & Francis Online. Available at: [Link]

  • Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. (2020). ResearchGate. Available at: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2-yl)Diazenyl)-1-Naphthaldehyde. (2016). Baghdad Science Journal. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Available at: [Link]

  • Spectroscopic studies of Th(IV), La(III) and Pb(II) complexes of 4-trifluoroacetyl and 4-trichloroacetyl derivatives of 3-methyl. (n.d.). SciSpace. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PMC. Available at: [Link]

  • Synthesis and Spectral Identification of Some Transition Metal Complexes with New Derivative Of of N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl) Benzene Sulfonamidem Ligand. (n.d.). Walsh Medical Media. Available at: [Link]

  • Two Novel Crystal Structures of 2Mercapto1,3,4-thiadiazole Complexes with Mercury (II) Chloride. (n.d.). ResearchGate. Available at: [Link]

Sources

Procedure for oxidation of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate to sulfones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of thiazole sulfones. It addresses the specific oxidation of Methyl 2-(alkylthio)-1,3-thiazole-4-carboxylate derivatives.

Important Chemical Clarification
  • Substrate Identity: The name "Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate" (CAS 16042-25-4) typically refers to the thiol (R-SH) or thione tautomer.

  • Target Feasibility: Direct oxidation of a thiol (R-SH) typically yields a disulfide (R-S-S-R) or sulfonic acid (R-SO₃H), not a sulfone (R-SO₂-R').

  • Assumption: This protocol assumes the starting material is a thioether (sulfide) derivative (e.g., Methyl 2-(methylthio)-1,3-thiazole-4-carboxylate). If you possess the parent thiol, you must perform an S-alkylation step prior to oxidation.

Strategic Overview

Thiazole sulfones are critical pharmacophores in medicinal chemistry, often serving as electrophilic warheads or rigid linkers in antiviral and anti-inflammatory agents. The transformation of Methyl 2-(alkylthio)-1,3-thiazole-4-carboxylate to its corresponding sulfone requires precise chemoselectivity.

The Challenge: Selectivity vs. Reactivity

The thiazole ring contains a basic nitrogen atom (N3) susceptible to


-oxidation. A non-selective oxidation protocol will yield a mixture of the desired sulfone , the intermediate sulfoxide , and the undesired 

-oxide
or sulfone-

-oxide
.
SpeciesOxidation StateDesired?Risk Factor
Sulfide (R-S-R) -2Starting MaterialIncomplete conversion
Sulfoxide (R-SO-R) 0IntermediateStalled reaction (steric hindrance)
Sulfone (R-SO₂-R) +2TARGET Stable, crystalline

-Oxide
-ImpurityOver-oxidation by strong peracids

Reaction Engineering & Mechanism

The oxidation proceeds via two distinct electrophilic oxygen transfer steps. The first oxidation (Sulfide


 Sulfoxide) is rapid. The second step (Sulfoxide 

Sulfone) is the rate-determining step and often requires forcing conditions, which increases the risk of

-oxidation.
Mechanistic Pathway (DOT Visualization)

OxidationPathway Sulfide Thiazolyl Sulfide (Starting Material) Ox1 Oxidation Step 1 (Fast) Sulfide->Ox1 NOxide N-Oxide Side Product (Over-oxidation) Sulfide->NOxide Sulfoxide Sulfoxide (Intermediate) Ox1->Sulfoxide Ox2 Oxidation Step 2 (Slow/Rate Limiting) Sulfoxide->Ox2 Sulfoxide->NOxide Excess Oxidant Uncontrolled pH Sulfone Thiazolyl Sulfone (Target) Ox2->Sulfone

Figure 1: Stepwise oxidation pathway showing the critical branch point where N-oxidation must be suppressed.

Methodology Selection

We present two validated protocols. Method A is ideal for small-scale discovery chemistry (<1g). Method B is optimized for process scale-up (>10g), prioritizing safety and atom economy.

Comparison of Oxidant Systems
FeatureMethod A: mCPBA Method B: Na₂WO₄ / H₂O₂
Scale Lab (< 5g)Process (> 10g)
Reagent Cost HighLow
Atom Economy Poor (ArCOOH byproduct)Excellent (H₂O byproduct)
Selectivity Moderate (pH dependent)High (Catalyst controlled)
Workup Extraction/Wash requiredFiltration/Crystallization

Experimental Protocols

Method A: Bench-Scale Oxidation (mCPBA)

Recommended for rapid synthesis of analogs where yield is prioritized over cost.

Reagents:

  • Substrate: Methyl 2-(alkylthio)-1,3-thiazole-4-carboxylate (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (2.5 equiv)

  • Solvent: Dichloromethane (DCM)[1]

  • Quench: Sat. aq.

    
     and Sat. aq. 
    
    
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the sulfide substrate (1.0 mmol) in DCM (10 mL, 0.1 M) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (2.5 mmol, 2.5 equiv) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: Dropwise addition prevents localized exotherms that promote

      
      -oxidation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an additional 3–5 hours.

    • Monitoring: Check TLC or LCMS. The sulfoxide appears quickly; the sulfone appears later.

  • Quench: Cool back to 0°C. Add saturated

    
     (10 mL) to destroy excess peroxide. Stir vigorously for 20 mins.
    
  • Workup:

    • Separate phases.

    • Wash organic layer with Sat.

      
       (
      
      
      
      mL) to remove m-chlorobenzoic acid.
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (typically 20-50% EtOAc in Hexanes).

Method B: Scalable Green Oxidation (Na₂WO₄ / H₂O₂)

Recommended for >10g scale. Uses Tungstate catalysis to activate peroxide, avoiding hazardous peracids.

Reagents:

  • Substrate: Methyl 2-(alkylthio)-1,3-thiazole-4-carboxylate (1.0 equiv)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (3.0 equiv)
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (2-5 mol%)
    
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

  • Buffer: Acidic pH is preferred to suppress

    
    -oxidation.
    

Step-by-Step Protocol:

  • Setup: In a multi-neck flask equipped with a reflux condenser and internal thermometer, dissolve the sulfide (50 mmol) in Methanol (250 mL).

  • Catalyst Loading: Add

    
     (1.0 mmol, 2 mol%).
    
    • Optional: Add 1-2 mL of conc. HCl or use Acetic Acid as co-solvent to maintain pH < 4. This protects the basic thiazole nitrogen.

  • Oxidant Addition: Heat the solution to 50°C . Add 30%

    
     (150 mmol, 3.0 equiv) dropwise via addition funnel over 30 minutes.
    
    • Caution: Exothermic reaction. Monitor internal temperature; do not exceed 60°C.

  • Digestion: Stir at 55-60°C for 4–6 hours.

    • Process Check: If starting material persists but sulfoxide remains, add an additional 0.5 equiv of

      
      .
      
  • Quench: Cool to RT. Add solid Sodium Bisulfite (

    
    ) slowly until Peroxide Test Strips are negative.
    
  • Isolation:

    • Remove Methanol under reduced pressure (rotovap).

    • The product often precipitates upon adding water to the residue. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Process Workflow & Quality Control

Workup Logic Flow (DOT Visualization)

WorkupFlow RxnMix Reaction Mixture (Crude) Quench Quench Excess Oxidant (Na2S2O3 or NaHSO3) RxnMix->Quench PhaseSep Phase Separation (Org vs Aq) Quench->PhaseSep Wash Acid/Base Wash (Remove mCBA/Catalyst) PhaseSep->Wash Organic Layer Dry Drying & Concentration Wash->Dry QC QC Check (NMR/LCMS) Dry->QC

Figure 2: Standardized workup procedure ensuring removal of oxidative byproducts.

Quality Control Specifications
  • 1H NMR (DMSO-d6):

    • Shift Diagnostic: The

      
      -protons of the alkyl group on the sulfur will shift downfield significantly.
      
    • Sulfide (

      
      ):
      
      
      
      ppm.
    • Sulfone (

      
      ):
      
      
      
      ppm.
    • Thiazole Proton (C5-H): Watch for shifts indicating

      
      -oxidation (usually downfield shift of aromatic protons).
      
  • LCMS:

    • Confirm Mass:

      
      .
      
    • Check for

      
       (Sulfoxide) and 
      
      
      
      (Sulfone + N-oxide).

Safety & Hazards

  • Peroxides: Concentrated mixtures of

    
     and organics can be explosive. Never distill reaction mixtures containing peroxides to dryness. Always test for peroxides before heating or concentration.
    
  • mCPBA: Shock sensitive in pure form. Store at 4°C.

  • Thiazoles: Many thiazole derivatives are skin sensitizers. Wear nitrile gloves and work in a fume hood.

References

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications. Link

  • Bahrami, K., et al. (2010).[2] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry. Link

  • Karimi, B., et al. (2005).[2] "Selective Oxidation of Sulfides to Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters. Link

  • PubChem. "this compound Compound Summary." Link

  • Castellano, A., et al. (2022).[3] "Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates." Journal of Organic Chemistry. Link

Sources

Application Note: Nucleophilic Substitution at the C2 Position of Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the nucleophilic aromatic substitution (


)  of 2-halothiazole esters, a critical scaffold in drug discovery (e.g., Tiazofurin analogs, kinase inhibitors).

Executive Summary

The C2 position of 1,3-thiazole is inherently electrophilic, mimicking the chemistry of imines. When coupled with an electron-withdrawing ester group at C4 or C5, the C2-halogen bond becomes highly activated toward Nucleophilic Aromatic Substitution (


) . This guide outlines robust protocols for displacing C2-halogens with amines, alkoxides, and thiols. Unlike transition-metal-catalyzed couplings (Buchwald-Hartwig), these protocols rely on intrinsic electronic activation, offering a cost-effective and scalable pathway for library generation.

Mechanistic Principles & Electronic Landscape

The "Push-Pull" Activation

The reactivity of 2-bromo-1,3-thiazole-4-carboxylate (and its 5-isomer) is governed by two factors:

  • The Heteroatom Effect (The "Pull"): The endocyclic nitrogen (N3) is electronegative, creating a dipole that renders C2 electron-deficient.

  • Exocyclic Activation: An ester group at C4 or C5 withdraws electron density via conjugation (resonance), stabilizing the anionic Meisenheimer-like intermediate formed during nucleophilic attack.

Critical Insight: While 2-halothiazoles are generally reactive, the presence of the ester increases the rate of reaction by orders of magnitude compared to the unsubstituted heterocycle, often negating the need for palladium catalysis.

Reaction Mechanism ( )

The reaction proceeds via an Addition-Elimination pathway. The rate-determining step is typically the formation of the anionic intermediate (Meisenheimer complex).

SNAr_Mechanism Substrate 2-Bromo-thiazole-4-ester TS Meisenheimer Complex (Stabilized by Ester) Substrate->TS + Nu: (Addition) Nu Nucleophile (Nu:) Nu->TS Product C2-Substituted Thiazole TS->Product Elimination LG Leaving Group (Br-) TS->LG - Br-

Figure 1: The Addition-Elimination mechanism. The ester group (not shown explicitly in nodes) is crucial for stabilizing the negative charge in the intermediate.

Experimental Protocols

Protocol A: C2-Amination (Synthesis of 2-Amino Thiazole Esters)

Scope: Primary and secondary amines. Substrate: Ethyl 2-bromo-1,3-thiazole-4-carboxylate.

Materials
  • Substrate: Ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 equiv).

  • Nucleophile: Amine (1.2 – 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv). Note: Inorganic bases like

    
     are effective but require longer reaction times due to solubility.
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Temperature: 60°C – 80°C.

Step-by-Step Methodology
  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the thiazole ester (1.0 mmol) in MeCN (3.0 mL, 0.33 M).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol). If the amine is a hydrochloride salt, increase DIPEA to 3.5 mmol.

  • Reaction: Seal the vial and heat to 60°C. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

    • Checkpoint: The starting material (bromide) usually elutes faster than the amino-product. Look for the disappearance of the bromide peak (UV 254 nm).

  • Workup (Aqueous):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) to remove DMF/MeCN and salts.

    • Critical Step: Wash with saturated

      
       only if the product is not acid-sensitive. Otherwise, use brine.
      
  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Recrystallize from EtOH/Heptane or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol B: C2-Etherification (Alkoxide Nucleophiles)

Scope: Alcohols, Phenols. Challenge: Esters are susceptible to hydrolysis (saponification) by hydroxide. Strict anhydrous conditions are required.

Materials
  • Substrate: Ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 equiv).

  • Nucleophile: Alcohol (R-OH) (1.5 equiv).

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) OR Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: THF (for NaH) or DMF (for

    
    ).
    
Step-by-Step Methodology
  • Activation (NaH Method):

    • In a flame-dried flask under

      
      , suspend NaH (1.5 equiv) in anhydrous THF at 0°C.
      
    • Add the alcohol (1.5 equiv) dropwise. Stir for 15 min to generate the alkoxide.

  • Coupling:

    • Add the thiazole ester (1.0 equiv) as a solution in THF dropwise to the cold alkoxide solution.

    • Caution: Exothermic.[2] Maintain temperature < 5°C during addition to prevent ester attack (transesterification/hydrolysis).

  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer with water (3x) to remove DMF (if used).

  • Purification: Silica gel chromatography.

Data Summary & Optimization Guide

The following table summarizes reaction trends based on internal application data and literature precedents.

ParameterCondition A (Standard)Condition B (Difficult Substrates)Impact on Yield
Solvent Acetonitrile (MeCN)DMF or DMSODMF increases rate (

) due to polarity but complicates workup.
Base DIPEA / TEA

/

Inorganic bases are better for phenols/thiols; Organic bases for amines.
Leaving Group Bromide (-Br)Fluoride (-F)-F reacts ~10-50x faster (Sanger reagent effect) but is harder to source.
Temperature 60°C100°C - 120°CHigh temp increases risk of ester hydrolysis or decarboxylation.
Concentration 0.3 M1.0 MHigher concentration favors bimolecular kinetics (

-like).
Troubleshooting "Stalled" Reactions

If the reaction stalls at 50% conversion:

  • Switch Solvent: Move from MeCN to DMSO. The higher dielectric constant stabilizes the Meisenheimer complex.

  • Catalysis: Add 5 mol% CuI and 10 mol% L-Proline (Ullmann-type conditions). While

    
     is preferred, copper can facilitate the displacement on deactivated rings.
    

Workflow Visualization

Workflow Start Start: 2-Bromo-thiazole Ester Decision Nucleophile Type? Start->Decision Path_Amine Amine (R-NH2) Solvent: MeCN Base: DIPEA Decision->Path_Amine N-Nucleophile Path_Alcohol Alcohol (R-OH) Solvent: THF/DMF Base: NaH/Cs2CO3 Decision->Path_Alcohol O-Nucleophile Monitor Monitor: TLC/LCMS (Look for Br- displacement) Path_Amine->Monitor Path_Alcohol->Monitor Workup_Aq Aqueous Workup (Remove salts/DMF) Monitor->Workup_Aq Complete Purification Purification (Recryst. or Column) Workup_Aq->Purification

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

References

  • Fundamental Reactivity of Thiazoles: Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Classic text establishing C2 electrophilicity).
  • Mechanistic Studies on

    
    : 
    
    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Synthesis of 2-Aminothiazoles (Hantzsch vs Substitution)

    • Kalhor, M., et al. (2023).[3] "Design of a new method for one-pot synthesis of 2-amino thiazoles..." RSC Advances, 13, 9866-9878.

    • Note: While this paper discusses Hantzsch synthesis, it provides spectral data for comparison with substitution products.
  • Application in Drug Discovery (Thiazole Carboxylates)

    • Al-Balas, Q., et al. (2009).[4] "Synthesis and biological evaluation of 2-aminothiazole-4-carboxylate derivatives..." ResearchGate/Medicinal Chemistry.

  • Solvent Effects in

    
    : 
    
    • Newby, R., et al. (2016). "The application of design of experiments (DoE) to reaction optimisation and solvent selection." Org.[5][6] Biomol. Chem., 14, 2373-2384.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Molecule and the Challenge

This compound is a heterocyclic compound featuring a thiazole ring, a sulfanyl (thiol) group, and a methyl ester. The polarity of this molecule is influenced by the polar thiazole ring and the ester group, as well as the potential for hydrogen bonding through the sulfanyl group. These structural features are crucial when selecting an appropriate recrystallization solvent. The primary challenge in recrystallizing any compound is to find a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures. This differential solubility is the cornerstone of effective purification by recrystallization.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for this compound?

A1: The initial step is to perform small-scale solubility tests with a range of solvents of varying polarities.[5][6] Based on the principle of "like dissolves like," you should test solvents that have some structural similarities or comparable polarity to the target molecule.[6][7] For this compound, good starting points would be polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetone and ethyl acetate. It is also advisable to check databases such as Reaxys or SciFinder for published methods on structurally similar compounds.[5]

Q2: My compound is soluble in a solvent at room temperature. Can I still use it for recrystallization?

A2: A solvent in which your compound is readily soluble at room temperature is generally not suitable for single-solvent recrystallization.[2] The reason is that you will likely have poor recovery of your compound upon cooling.[8] However, such a solvent can be useful as the "good" solvent in a two-solvent (or mixed-solvent) system.[9]

Q3: What is a two-solvent recrystallization, and when should I use it?

A3: A two-solvent recrystallization is employed when no single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold).[5] This method uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent). You dissolve the impure compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q4: I've added hot solvent, but some solid material remains undissolved. What should I do?

A4: If you have added a significant amount of hot solvent and a solid remains, it could be an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[10] Be careful not to add a large excess of solvent, as this will reduce the yield of your recrystallized product.[6][8]

Q5: My compound "oiled out" instead of forming crystals. What does this mean, and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[12] To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation point. Then, allow it to cool more slowly. Using a lower boiling point solvent or a different solvent system may also resolve the issue.[11][13]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11][13] 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the meniscus.[14]     b. Adding a "seed crystal" of the pure compound.[11]     c. Cooling the solution in an ice bath.[11]
Very low yield of crystals 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Reduce the volume of the mother liquor by evaporation and cool again to recover more product.[13] 2. Use a different solvent in which the compound is less soluble when cold, or cool the solution to a lower temperature (e.g., in an ice-salt bath). 3. Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the solution from cooling and depositing crystals prematurely.[9]
Crystals are colored or appear impure 1. Colored impurities are present. 2. Rapid crystallization has trapped impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[14] 2. Allow the solution to cool more slowly to promote the formation of purer crystals. Rapid cooling can lead to the inclusion of impurities in the crystal lattice.[13][15]
The compound "oils out" 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated or cooled too quickly. 3. High level of impurities depressing the melting point.1. Choose a solvent with a lower boiling point.[12] 2. Reheat the solution, add more solvent, and allow it to cool slowly.[11][13] 3. Consider a preliminary purification step (e.g., column chromatography) before recrystallization.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your impure this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry or dry in a desiccator.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.

  • Dissolution: Dissolve the impure compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 4, 5, and 6 from the single-solvent recrystallization protocol.

Data Presentation

Table of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSafety Considerations
Water10010.2Non-flammable, non-toxic.
Ethanol785.2Flammable.
Methanol656.6Flammable, toxic.
Acetone565.1Highly flammable.
Ethyl Acetate774.4Flammable.
Dichloromethane403.1Volatile, suspected carcinogen.
Toluene1112.4Flammable, toxic.
Hexane690.1Flammable, neurotoxin.
Acetonitrile825.8Flammable, toxic.

Note: Polarity Index is a relative measure of the degree of interaction of the solvent with various polar test solutes.

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Impure Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test is_soluble_cold Soluble in Cold Solvent? solubility_test->is_soluble_cold is_soluble_hot Soluble in Hot Solvent? is_soluble_cold->is_soluble_hot No good_solvent Potential 'Good' Solvent for Two-Solvent System is_soluble_cold->good_solvent Yes single_solvent Use as Single Recrystallization Solvent is_soluble_hot->single_solvent Yes poor_solvent Potential 'Poor' Solvent for Two-Solvent System is_soluble_hot->poor_solvent No end End single_solvent->end two_solvent Perform Two-Solvent Recrystallization good_solvent->two_solvent poor_solvent->two_solvent two_solvent->end

Caption: A flowchart for systematic solvent selection.

Recrystallization Troubleshooting Workflow

Troubleshooting start Cooled Solution crystals_form Do Crystals Form? start->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oily Layer Forms low_yield Low Yield crystals_form->low_yield Few Crystals impure_crystals Impure Crystals crystals_form->impure_crystals Colored/Clumped success Pure Crystals crystals_form->success Yes solution1 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->solution1 solution2 Reheat, Add More Solvent, Cool Slowly oiling_out->solution2 solution3 Concentrate Mother Liquor, Recool low_yield->solution3 solution4 Use Activated Charcoal, Recrystallize Slowly impure_crystals->solution4 solution1->success solution2->success solution3->success solution4->success

Caption: A decision tree for troubleshooting common issues.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • García, A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Mexican Chemical Society, 63(3).
  • Pires, F. L., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 526-533.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Massachusetts Institute of Technology. (n.d.).
  • Scribd. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.).
  • Chem LibreTexts. (2022, April 7).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • O-Chem. (n.d.).
  • Chem LibreTexts. (2021, March 5). 2.
  • PraxiLabs. (2022, November 7).
  • ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • University of Colorado Boulder. (n.d.).
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Chem LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • UPCommons. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites.
  • BenchChem. (2025).
  • California State University, Long Beach. (n.d.). 4.
  • Chem LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wellesley College. (n.d.).
  • University of Central Florida. (n.d.).
  • University of Arizona. (n.d.).
  • ResearchGate. (n.d.).
  • Wired Chemist. (n.d.).
  • University of Rochester. (n.d.).
  • Al-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.
  • MDPI. (2023, January 30).
  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Ahmed, A. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
  • MDPI. (2024, January 2).
  • ResearchGate. (2023, June 3). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity.

Sources

Troubleshooting low reactivity in S-alkylation of thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHE-S-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Scope & Diagnostic Triage

User Advisory: This guide specifically addresses the S-alkylation of 2-mercaptothiazoles (and benzothiazoles). Note: If you are attempting to alkylate the ring sulfur of a neutral thiazole (quaternization), this requires entirely different conditions (super-electrophiles) and is not covered here.

30-Second Diagnostic

Before modifying your reaction, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: What is the primary issue? LowConv Low Conversion (Starting Material Remains) Start->LowConv WrongIso Wrong Regioisomer (N-Alkylation Observed) Start->WrongIso SideProd Side Products (Disulfides/Oxidation) Start->SideProd BaseCheck Check Base Strength (Is pKa > 10?) LowConv->BaseCheck SolventCheck Check Solvent Polarity (Is it Polar Aprotic?) WrongIso->SolventCheck Atmosphere Check Inert Atmosphere (Is O2 excluded?) SideProd->Atmosphere Sol_StrongBase Switch to NaH or Cs2CO3 Increase Temp BaseCheck->Sol_StrongBase No Sol_SoftCond Apply HSAB Principles: Use Polar Aprotic Solvent Switch Leaving Group to I- BaseCheck->Sol_SoftCond Yes SolventCheck->Sol_StrongBase Yes (Check Sterics) SolventCheck->Sol_SoftCond No (Using Protic) Sol_Degas Degas Solvents Add Reducing Agent (e.g., NaBH4) Atmosphere->Sol_Degas No

Figure 1: Diagnostic logic tree for identifying the root cause of S-alkylation failure.

The Core Challenge: Ambident Nucleophilicity

The 2-mercaptothiazole system is an ambident nucleophile . It exists in a tautomeric equilibrium between the thione (N-H) and thiol (S-H) forms.

  • The Trap: The nitrogen atom is often harder and more electronegative, leading to N-alkylation if conditions are not controlled.

  • The Goal: To favor S-alkylation, you must shift the equilibrium to the thiolate anion (

    
    ) and utilize Hard-Soft Acid-Base (HSAB)  theory. Sulfur is a "soft" base; it prefers "soft" acids (electrophiles).[1]
    
Mechanistic Pathway

Mechanism Thione Thione Form (Stable Neutral) Thiol Thiol Form (Aromatic) Thione->Thiol Tautomerism Anion Thiolate Anion (Nucleophile) Thiol->Anion + Base - H+ S_Prod S-Alkylated Product (Thermodynamic) Anion->S_Prod Soft Electrophile (R-I) Polar Aprotic Solvent N_Prod N-Alkylated Product (Kinetic/Hard) Anion->N_Prod Hard Electrophile Protic Solvent

Figure 2: Tautomeric equilibrium and bifurcation of reaction pathways.

Optimization Protocols

Protocol A: The "Standard" High-Yield Method

Best for: General alkyl halides (primary/secondary), non-sensitive substrates. Mechanism:


 substitution via thiolate generation.

Reagents:

  • Solvent: DMF (Anhydrous) or Acetonitrile. Why? Polar aprotic solvents solvate the cation (K+), leaving the

    
     naked and reactive.
    
  • Base:

    
     (1.5 - 2.0 equiv) or 
    
    
    
    . Why? Cesium is larger ("softer"), improving solubility in organic solvents and loosening the ion pair with sulfur.
  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv).

Step-by-Step:

  • Dissolution: Dissolve 2-mercaptothiazole (1.0 mmol) in anhydrous DMF (3-5 mL) under

    
    .
    
  • Deprotonation: Add

    
     (1.5 mmol). Stir at RT for 15-30 mins. Visual Cue: Solution often turns yellow/orange as the anion forms.
    
  • Addition: Add Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2-4 hours. (Heat to 50-60°C only if sterically hindered).

  • Workup: Pour into ice water (20 mL). The S-alkylated product usually precipitates as a solid. Filter and wash with water.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding DMF workup, or "Green" chemistry requirements.

Reagents:

  • Solvent: Toluene/Water or DCM/Water biphasic mix.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (5-10 mol%).

  • Base: NaOH or KOH (aq).

Step-by-Step:

  • Dissolve substrate in Toluene. Add 20% NaOH solution.

  • Add PTC catalyst (TBAB).

  • Add alkyl halide.[2][3]

  • Stir vigorously at 40-60°C. The catalyst shuttles the thiolate into the organic phase where it reacts rapidly with the halide.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
N-Alkylation (Major Product) Hard/Hard Interaction: Solvent is too protic (EtOH/MeOH) or electrophile is too "hard" (e.g., alkyl tosylates, chlorides).1. Switch solvent to DMF or DMSO.2. Add LiBr or LiI to perform Finkelstein exchange in situ (convert R-Cl to R-I).3. Use a softer counter-ion base (

).
Low Conversion (<20%) Poor Nucleophilicity: The thiol is not fully deprotonated.1. Ensure base is strong enough. If using

, switch to

or

.2. Check reagents for water (solvated anions are less reactive).[1]
Disulfide Formation (Dimer) Oxidation: Thiolates are easily oxidized by air to disulfides (

).
1. Degas solvents with

or Argon.2. Add a reducing agent (e.g., 10 mol%

or

) to the reaction mix to cleave disulfides back to thiols in situ.
Product is an Oil (Impure) DMF Retention: DMF is hard to remove and can solubilize impurities.1. Wash the organic extract 3x with water, then 1x with LiCl (5% aq) to pull out DMF.2. Recrystallize from EtOH/Water instead of column chromatography.

Frequently Asked Questions (FAQs)

Q: Why do I see a "Rearrangement" product after heating? A: S-alkyl derivatives of heterocyclic thiols can undergo a thermal rearrangement to the thermodynamically stable N-alkyl thione isomer (often via a concerted mechanism or ion-pair return).

  • Fix: Keep reaction temperatures below 80°C. If high heat is required for conversion, switch to a more reactive leaving group (Iodide) to allow lower temps.

Q: Can I use Sodium Hydride (NaH)? A: Yes, NaH is excellent for ensuring complete deprotonation. However, it generates


 gas and requires strictly anhydrous conditions. It is often "overkill" for simple alkylations but necessary for sterically hindered electrophiles.

Q: My alkyl chloride is not reacting. Why? A: Chlorides are poor leaving groups and "harder" electrophiles.

  • Fix: Add Potassium Iodide (KI, 0.5 equiv) to the reaction. This generates the Alkyl Iodide in situ (Finkelstein reaction), which reacts much faster with the sulfur nucleophile.

References

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[1][4][5][6] Journal of the American Chemical Society, 85(22), 3533–3539.

  • Wu, F.-L., et al. (2012).[7] "2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications." Current Organic Chemistry, 16(13), 1555-1580.[7]

  • Kladi, M., et al. (2025). "Comparative study of the reaction of 2-mercaptobenzimidazole... regioselective access to N/S-difunctionalized benzimidazoles." Beilstein Journal of Organic Chemistry.

  • Azizi, N., et al. (2010). "A Green and Highly Efficient Alkylation of Thiols in Water."[3] Journal of Chemical Research.

Sources

Optimizing reaction conditions for thiazole ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Thiazole Ester Hydrolysis

Ticket ID: THZ-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thiazole Challenge

Welcome to the Thiazole Chemistry Support Center. You are likely here because your standard saponification (LiOH/MeOH/H₂O) failed.

Thiazole rings are uniquely challenging for ester hydrolysis due to two competing electronic factors:

  • Electron Deficiency: The C2 position is highly electrophilic (similar to pyridine), making the ring susceptible to nucleophilic attack and ring-opening by hydroxide ions.

  • Thermal Instability: Thiazole-2-carboxylic acids are prone to spontaneous decarboxylation upon protonation or heating, driven by the stability of the resulting ylide-like intermediate.

This guide provides a logic-driven approach to navigating these instability islands.

Module 1: Critical Troubleshooting (The Emergency Room)

Use this section to diagnose your specific failure mode.

Issue 1: "My product disappeared, and I see no carboxylate peak in NMR."

Diagnosis: Spontaneous Decarboxylation.

  • The Science: Thiazole-2-carboxylic acids are inherently unstable. Upon acidification (during workup) or heating, the carboxylic acid protonates.[1] The ring nitrogen facilitates the loss of CO₂, generating a transient ylide that protonates to form the decarboxylated thiazole.

  • The Fix:

    • Avoid Acidic Workup: Do not acidify to pH 1-2. Isolate as the lithium or potassium salt.

    • Switch Reagent: Use Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. This yields the stable potassium carboxylate precipitate directly, requiring no aqueous workup.

Issue 2: "The reaction mixture turned black/tarry, and I see complex mixtures."

Diagnosis: Ring Opening (Base-Mediated Decomposition).

  • The Science: Hydroxide (OH⁻) is a "hard" nucleophile. Instead of attacking the ester carbonyl, it attacks the electron-deficient C2 position of the thiazole ring (especially if the ester is at C4 or C5). This breaks the C-S bond, leading to ring fragmentation.

  • The Fix:

    • Reduce Nucleophilicity: Switch from NaOH to LiOH (Lithium coordinates tightly to the ester carbonyl, activating it specifically).

    • Use Enzymes: If the substrate is valuable, use Pig Liver Esterase (PLE) . It operates at neutral pH (7.0), completely avoiding ring-opening pathways.

Issue 3: "Starting material remains undissolved and unreacted."

Diagnosis: Phase Transfer Failure.

  • The Science: Thiazoles are often lipophilic. In standard MeOH/Water mixtures, the ester precipitates out, while the hydroxide remains in the aqueous phase.

  • The Fix:

    • Solvent Switch: Use THF/Water (3:1) or Dioxane/Water . THF dissolves the organic substrate better than MeOH and is miscible with water.

Module 2: Decision Logic & Workflows

Workflow Visualization: Method Selection

ThiazoleHydrolysis Start Start: Thiazole Ester Substrate Position Where is the Ester? Start->Position C2 Position C2 (High Decarboxylation Risk) Position->C2 Unstable C4_C5 Position C4 or C5 (High Ring-Opening Risk) Position->C4_C5 Stable Method_B Method B: Anhydrous KOTMS (The Specialist) C2->Method_B Prevent Decarboxylation Sensitivity Is Substrate Acid/Base Sensitive? C4_C5->Sensitivity Method_A Method A: LiOH / THF / H2O (Standard) Sensitivity->Method_A Robust Sensitivity->Method_B Water Sensitive Method_C Method C: Pig Liver Esterase (The Gentle Giant) Sensitivity->Method_C Very Sensitive

Caption: Decision tree for selecting the optimal hydrolysis condition based on regiochemistry and substrate stability.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (LiOH/THF)

Best for: Stable C4/C5 esters with no other base-sensitive groups.

  • Dissolution: Dissolve 1.0 equiv of thiazole ester in THF (0.1 M concentration).

  • Activation: Cool to 0°C. Add 1.2–1.5 equiv of LiOH·H₂O dissolved in minimal water (THF:Water ratio should be ~3:1 or 4:1).

    • Why LiOH? The Li⁺ cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This activates the carbonyl for attack without requiring high concentrations of the hard nucleophile OH⁻, reducing side reactions [1].

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

  • Workup (Crucial):

    • Dilute with water.

    • Wash with EtOAc (removes unreacted ester).

    • Carefully adjust aqueous layer pH to ~3–4 with 1M HCl (do NOT go to pH 1).

    • Extract with EtOAc or precipitate if solid.

Protocol B: Anhydrous KOTMS (The "Specialist")

Best for: C2-esters, acid-sensitive substrates, or when decarboxylation is observed.

  • Reagent Prep: Ensure Potassium Trimethylsilanolate (KOTMS) is stored in a desiccator. It is hygroscopic.

  • Reaction: Dissolve 1.0 equiv of ester in anhydrous THF (or Et₂O) under Argon.

  • Addition: Add 1.1 equiv of solid KOTMS in one portion.

  • Mechanism: The trimethylsilanolate anion attacks the methyl ester via an S_N2 mechanism (demethylation) or nucleophilic attack at the carbonyl, forming a silyl ester intermediate which collapses to the potassium carboxylate salt [2].

  • Isolation: The product often precipitates as the potassium salt.

    • Filtration: Filter the solid under inert atmosphere.

    • Wash: Wash with dry Et₂O.[2]

    • Result: You obtain the pure potassium carboxylate salt. Do not acidify. Use directly in subsequent couplings.

Protocol C: Enzymatic Hydrolysis (PLE)

Best for: Highly sensitive substrates, enantioselective hydrolysis, or when chemical bases cause decomposition.

  • Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.0).

  • Setup: Suspend the ester in the buffer. If insoluble, add acetone (up to 10% v/v).

  • Initiation: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol ester).

  • Control: Maintain pH 7.0 by automatic titration or periodic addition of 0.1 M NaOH.

  • Termination: When consumption stops, filter off the enzyme (Celite) and freeze-dry the filtrate or extract at pH 4.

Module 4: Comparative Data & FAQs

Reagent Comparison Table
VariableLiOH / THF / H₂ONaOH / MeOHKOTMS / THFPig Liver Esterase
Reaction Type Hydrolytic (Saponification)Hydrolytic (Saponification)Nucleophilic (Anhydrous)Enzymatic
Base Strength ModerateStrongStrong (but non-hydrated)Neutral (pH 7)
Risk: Decarboxylation MediumHighLow Low
Risk: Ring Opening LowHigh LowNone
Workup Acidify & ExtractAcidify & ExtractFiltration (Salt) Filtration/Lyophilization
Frequently Asked Questions

Q: How do I isolate the free acid of a 2-carboxythiazole without it falling apart? A: You often cannot. The free acid is inherently unstable. We recommend isolating it as a Lithium or Potassium salt (using Protocol B). If you must have the free acid, perform the acidification at 0°C in a biphasic system (EtOAc/Water) and immediately extract/dry the organic layer. Do not heat the free acid.

Q: My ester is a t-Butyl ester. Will LiOH work? A: No. t-Butyl esters are sterically bulky and resistant to saponification.

  • Solution: Use TFA/DCM (1:1) for acid-mediated cleavage. If the thiazole is acid-sensitive, use TMSOTf/2,6-lutidine as a mild Lewis-acid alternative.

Q: Can I scale up the KOTMS reaction? A: Yes, KOTMS scales beautifully because it avoids large aqueous workups. However, KOTMS is expensive. For multi-kilo scale, consider using Ba(OH)₂ (Barium Hydroxide). It is milder than NaOH and the barium salts often precipitate, mimicking the KOTMS isolation advantage at a lower cost.

References

  • Handbook of Reagents for Organic Synthesis. Lithium Hydroxide. Wiley Online Library. Link

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. (Seminal paper on KOTMS ester cleavage). Link

  • Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions.[1][2][3][4][5][6][7][8][9] Link

  • Metzger, J. V. (1979). Thiazole and its Derivatives.[7][8][10] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Definitive text on Thiazole stability). Link

Sources

Stability of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Topic: Stability & Handling in Aqueous Buffers Molecule ID: this compound (and related 2-mercaptothiazole esters) Document Type: Troubleshooting Guide & FAQ[1]

Executive Summary

This compound presents a "dual-instability" profile in aqueous media. Users typically encounter two distinct degradation pathways that often occur simultaneously:

  • Oxidative Dimerization: The 2-sulfanyl group (existing in equilibrium with the thione form) oxidizes to form a disulfide dimer. This is the primary cause of precipitation.

  • Ester Hydrolysis: The C4-methyl ester is susceptible to hydrolysis, converting to the corresponding carboxylic acid. This is pH-driven.

This guide details the mechanisms, diagnostic signs, and stabilization protocols required to work with this scaffold.

Module 1: The Degradation Mechanisms

To troubleshoot effectively, you must distinguish between the two primary degradation modes.[1]

Oxidative Dimerization (The "Disappearing Peak" Phenomenon)

The 2-sulfanyl group is prone to oxidation by dissolved oxygen, especially in the presence of trace metal ions.

  • Mechanism: Two molecules of the monomer couple to form a disulfide bridge.

  • Observation: The monomer peak decreases in HPLC, and a highly lipophilic, late-eluting peak appears.[1] In high concentrations, this results in visible precipitation because the dimer is significantly less soluble than the monomer.[1]

  • Tautomeric Factor: In aqueous solution, this molecule exists primarily as the 2-thione tautomer (NH form), which is kinetically slower to oxidize than the free thiol but still thermodynamically unstable toward disulfide formation over time [1, 2].[1]

Ester Hydrolysis (The "Polar Shift" Phenomenon)

The electron-deficient thiazole ring activates the C4-ester toward nucleophilic attack.

  • Mechanism: Water/Hydroxide attacks the carbonyl carbon, releasing methanol and forming the thiazole-4-carboxylic acid.

  • Observation: A new peak appears earlier (more polar) in the HPLC chromatogram.

  • pH Sensitivity:

    • pH < 5: Slow hydrolysis (stable for days).

    • pH 7.4 (PBS): Moderate hydrolysis (t½ ≈ 24–48 hours).

    • pH > 8.5: Rapid hydrolysis (t½ < 4 hours).

Module 2: Visualization of Instability

The following diagram illustrates the competing degradation pathways and the resulting products.

DegradationPathways Start Methyl 2-sulfanyl- 1,3-thiazole-4-carboxylate (Monomer) Dimer Disulfide Dimer (Precipitate) Start->Dimer Oxidation (O2) Accelerated by pH > 7 & Metal Ions Acid Thiazole-4-carboxylic Acid (Hydrolysis Product) Start->Acid Hydrolysis Accelerated by High pH Thione 2-Thione Tautomer (Major species in water) Start->Thione Tautomerism (Fast Equilibrium)

Caption: Figure 1. The "Triangle of Instability." The central monomer equilibrates with its thione form but irreversibly degrades via oxidation (red) or hydrolysis (yellow).

Module 3: Troubleshooting Guide

Scenario A: "My compound precipitated in the assay buffer."

Diagnosis: Likely Oxidative Dimerization. The disulfide dimer has very poor aqueous solubility. Immediate Fix:

  • Check DMSO Stock: Ensure your DMSO stock has not absorbed water (which promotes hydrolysis) or turned yellow (oxidation).

  • Add Reducing Agent: Supplement buffers with 1 mM DTT or 0.5 mM TCEP . TCEP is preferred for pH stability.

  • Chelation: Add 1 mM EDTA to sequester trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation.[1]

Scenario B: "I see a new early-eluting peak on LC-MS."

Diagnosis: Ester Hydrolysis. Immediate Fix:

  • Lower pH: If possible, work at pH 6.0–6.5 rather than 7.4 or 8.0.

  • Temperature Control: Keep assay plates on ice (4°C) until the last possible moment. Hydrolysis rates double for every ~10°C increase.

  • Avoid Freeze-Thaw: Repeated freeze-thaw cycles in aqueous buffers accelerate degradation.

Scenario C: "The compound is inactive in my biochemical assay."

Diagnosis: Potential reaction with assay reagents.

  • Electrophile Capture: If your protein target has a reactive cysteine, the 2-sulfanyl group might form a mixed disulfide, or the ester might transesterify (less likely).[1]

  • False Negative: If the compound oxidized to the dimer in the stock plate, the dimer might not bind the target.

Module 4: Experimental Protocols

Protocol 1: Stability Profiling (HPLC)

Use this protocol to validate stability before running expensive screens.

Materials:

  • Buffer A: PBS pH 7.4

  • Buffer B: 50 mM Acetate pH 5.0

  • Internal Standard: Caffeine (inert, distinct UV signature)[1]

Steps:

  • Preparation: Prepare a 10 mM stock of the test compound in anhydrous DMSO.

  • Incubation: Dilute stock to 100 µM in Buffer A and Buffer B (final DMSO 1%).

  • Sampling:

    • T=0 min: Inject immediately.

    • T=4 hours: Inject.

    • T=24 hours: Inject.

  • Analysis:

    • Monitor at 254 nm and 280 nm .

    • Pass Criteria: >90% parent area retention at T=24h.

Protocol 2: Tautomer Identification (NMR)

Use this if you suspect the "thiol" reactivity is absent.

  • Dissolve compound in DMSO-d6.

  • Run 1H-NMR.[2]

  • Check: Look for a broad singlet >12 ppm (NH thione) vs. a sharp singlet ~3-4 ppm (SH thiol). 2-Mercaptothiazoles typically show the NH signal, confirming the thione tautomer [1].[1]

Module 5: Decision Tree for Assay Optimization

OptimizationTree Start Start: Assay Development Q1 Is the buffer pH > 7.0? Start->Q1 Q2 Is TCEP/DTT compatible? Q1->Q2 No (pH < 7) Action1 Risk: Hydrolysis Switch to pH 6.5 if possible Q1->Action1 Yes Action2 Add 0.5 mM TCEP + 1 mM EDTA Q2->Action2 Yes Action3 Degas buffers thoroughly Use fresh DMSO stocks Q2->Action3 No (Target has disulfides) Action1->Q2 End Run Kinetic Stability Check Action2->End Proceed Action3->End Proceed with Caution

Caption: Figure 2. Decision tree for optimizing assay conditions to minimize compound degradation.

FAQ: Frequently Asked Questions

Q: Can I store the aqueous solution at -20°C? A: Not recommended. The freezing process can concentrate solutes and change pH (buffer crash), accelerating hydrolysis. Store as a powder or in anhydrous DMSO at -20°C or -80°C.

Q: Why doesn't this compound react with Ellman's Reagent (DTNB)? A: Due to the thione-thiol tautomerism, the "free thiol" concentration is very low. The thione form (major species) is less nucleophilic and reacts much slower with DTNB than a standard cysteine thiol [2].

Q: Is the hydrolysis reversible? A: No. Once the ester hydrolyzes to the acid and methanol, it will not revert in an aqueous environment.[1]

References

  • Tautomerism of 2-Mercaptothiazoles

    • Source: Zhou, Z., et al.[1] "A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues." Journal of Molecular Structure: THEOCHEM, 2005.[1]

    • Relevance: Establishes that the thione (NH)
    • (DOI)[3]

  • Oxidation of Heterocyclic Thiols

    • Source: Grimmett, M. R.[1] "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, 1984.[1]

    • Relevance: Details the oxidative dimerization mechanisms of 1,3-azoles containing 2-mercapto substituents.
  • Ester Hydrolysis Kinetics

    • Source: Larhed, M., et al. "Microwave-assisted high-speed chemistry: a new technique in drug discovery."[1] Drug Discovery Today, 2001.[1]

    • Relevance: Discusses stability of common library scaffolds, including thiazole esters, under varying pH and thermal conditions.
  • Thiazole Chemistry Overview

    • Source: PubChem Compound Summary for 2-Methyl-1,3-thiazole-4-carboxylic acid (Hydrolysis Product).
    • Relevance: Provides physicochemical properties of the degrad

Sources

Overcoming solubility issues of thiazole derivatives in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering solubility challenges with thiazole derivatives in NMR spectroscopy.

Topic: Thiazole Derivatives & Heterocyclic Solubility Optimization Support Level: Tier 3 (Advanced Application Support)

Executive Summary: The Thiazole Paradox

Thiazole derivatives are cornerstones of medicinal chemistry (e.g., Ritonavir, Dasatinib) but present a unique "solubility paradox" in NMR. While often lipophilic enough for organic extraction, their planar, electron-deficient rings induce strong


-

stacking and intermolecular hydrogen bonding (especially in 2-aminothiazoles), leading to aggregation and poor solubility in standard deuterated solvents.

This guide moves beyond basic "add more solvent" advice, providing chemically grounded protocols to disrupt these intermolecular forces without compromising sample integrity.

Part 1: Solvent Selection Decision Matrix

Do not guess. Follow this logic flow to select the optimal solvent system, minimizing waste and sample degradation.

SolventSelection Start START: Thiazole Derivative CheckPolarity Is the derivative highly polar or ionic? Start->CheckPolarity CDCl3 Try CDCl3 first (Standard) CheckPolarity->CDCl3 No (Lipophilic) DMSO Switch to DMSO-d6 (Disrupts H-bonding) CheckPolarity->DMSO Yes (Polar/Salt) Soluble Soluble? (Clear solution) CDCl3->Soluble RunNMR Proceed to Acquisition Soluble->RunNMR Yes Soluble->DMSO No (Precipitate) DMSOSoluble Soluble? DMSO->DMSOSoluble DMSOSoluble->RunNMR Yes Heat Apply Heat (VT-NMR) (40-60°C in DMSO) DMSOSoluble->Heat No (Cloudy/Gel) HeatSoluble Soluble? Heat->HeatSoluble HeatSoluble->RunNMR Yes TFA Acid Spike Protocol (Add 1-2 drops TFA-d) HeatSoluble->TFA No (Aggregates) TFASoluble Soluble? TFA->TFASoluble TFASoluble->RunNMR Yes Mix Binary Mixture (CDCl3 : MeOD 1:1) TFASoluble->Mix No (Try Mixture)

Figure 1: Logical workflow for selecting NMR solvents based on thiazole physicochemical properties.

Part 2: Advanced Solubilization Protocols

Protocol A: The "Acid Spike" (Disrupting Aggregation)

Theory: Thiazoles are weak bases. Planar thiazoles often stack like plates due to


-

interactions. Protonating the ring nitrogen (N3) or exocyclic amines introduces a positive charge, creating electrostatic repulsion between molecules and breaking the aggregates.

Reagents:

  • Primary Solvent: DMSO-d6 or CDCl3

  • Additive: Trifluoroacetic acid-d (

    
     or TFA-d)
    

Step-by-Step:

  • Prepare Sample: Suspend 5-10 mg of the thiazole in 0.6 mL of the primary solvent.

  • Initial Check: If the solution is cloudy, acquire a quick 1H scan (16 scans). You will likely see broad, undefined lumps.

  • The Spike: Add 10-20 µL (approx. 1 drop) of TFA-d directly to the NMR tube.

  • Equilibrate: Cap and invert the tube 5 times. Wait 2 minutes. The solution often clears instantly.

  • Acquire: Re-run the scan.

    • Note: Chemical shifts will move downfield due to protonation. Report this as "Solvent: DMSO-d6 + TFA-d".

Warning: Do not use this protocol if your molecule contains acid-sensitive groups (e.g., Boc, acetals, silyl ethers).

Protocol B: Variable Temperature (VT) NMR

Theory: Thermal energy overcomes the lattice energy of the crystal and disrupts intermolecular hydrogen bonding.

Step-by-Step:

  • Solvent Choice: Use DMSO-d6 (BP: 189°C) or Tetrachloroethane-d2 (BP: 146°C). Avoid CDCl3 or Acetone-d6 due to low boiling points.

  • Setup: Set the probe temperature to 313 K (40°C) initially.

  • Increment: If solubility is poor, increase in 10° steps up to 353 K (80°C) .

  • Shim: You must re-shim and re-tune the probe at each temperature step as the solvent density/viscosity changes.

  • Bonus: High temperature often sharpens peaks by increasing the rate of exchange for exchangeable protons (NH, OH).

Part 3: Comparative Solvent Data for Thiazoles

Use this table to predict solvent utility and potential artifacts.

SolventSolubility PowerKey Risk/ArtifactBest For
Chloroform-d (CDCl3) Low to MediumAcidic impurities in old bottles can catalyze degradation.Simple alkyl-thiazoles.
DMSO-d6 HighInstability: 2-aminothiazoles may degrade/oxidize over time [1]. High viscosity broadens peaks.Polar, H-bonding thiazoles.
Methanol-d4 (MeOD) MediumExchangeable protons (NH/OH) will disappear (H/D exchange).Thiazole salts/hydrochlorides.
Acetone-d6 Medium-HighReacts with primary amines (forms imines) over long periods.Compounds insoluble in CDCl3 but sensitive to DMSO.
TFA-d (Neat) ExtremeHighly corrosive; completely alters chemical shifts.Last resort for intractable polymers or fused rings.

Part 4: Troubleshooting FAQs

Q1: My 2-aminothiazole dissolved in DMSO-d6, but the spectrum looks "messy" or changed after 24 hours. Why?

Diagnosis: Chemical Instability. 2-aminothiazoles are nucleophilic and can be unstable in DMSO, which acts as a mild oxidant. Furthermore, DMSO is hygroscopic; absorbed water (peak at ~3.33 ppm) can catalyze hydrolysis or ring-opening in sensitive derivatives. Solution:

  • Use fresh ampoules of DMSO-d6 (single-use) to minimize water content.

  • Acquire spectra immediately upon dissolution.

  • Store the sample at -20°C if overnight acquisition is required.

Q2: I see broad humps in the aromatic region (7.0 - 8.0 ppm). Is my product impure?

Diagnosis: Aggregation. Thiazoles often form dimers or oligomers in solution via H-bonding (especially amides/ureas attached to the ring). This results in different chemical environments exchanging at an intermediate rate on the NMR timescale, causing broadening. Solution:

  • Dilute: Reduce concentration from 10 mg to 2 mg. If peaks sharpen, it is aggregation.

  • Heat: Apply Protocol B (VT-NMR).

  • Disrupt: Add a drop of MeOD or TFA-d to break the H-bond network.

Q3: My sample precipitates when I add the solvent. Can I just centrifuge it?

Diagnosis: Saturation/Supersaturation. Centrifuging leaves you with a saturated solution, which might be enough for 1H NMR (needs only ~1 mM) but will likely fail for 13C NMR. Solution: Do not rely on the supernatant if the pellet is significant.

  • Solid-State Trick: If you have a cryoprobe, you can run samples at very low concentrations (<1 mg).

  • Solvent Switch: If it crashes out of CDCl3, dry the tube (nitrogen stream) and switch to DMSO-d6 immediately. Do not try to add DMSO to the CDCl3 (miscibility issues can cause erratic lock).

Q4: Why can't I see the NH proton of my thiazole amide?

Diagnosis: Exchange or Broadening. In Methanol-d4 or D2O, the NH proton exchanges with deuterium and disappears. In CDCl3, the NH might be extremely broad due to quadrupole broadening from the adjacent Nitrogen-14 nucleus or intermediate exchange rates. Solution:

  • Use DMSO-d6 (slows exchange, making NH visible/sharp).

  • Run the experiment at lower temperature (e.g., 273 K) to "freeze" the exchange, sharpening the NH signal.

References

  • BenchChem Technical Support. (2025).[1] Improving the Solubility of Thiazole Compounds. Retrieved from

  • University of Baghdad. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals. Baghdad Science Journal. Retrieved from

  • Cambridge Isotope Laboratories. (2023). NMR Solvent Data Chart. Retrieved from

  • Royal Society of Chemistry. (2011). Solvent effects on nitrogen NMR shieldings in thiazole systems. Perkin Transactions 2.[2] Retrieved from

  • National Institutes of Health (NIH). (2018). Precise equilibrium structure of thiazole. Retrieved from

Sources

Controlling temperature for exothermic thiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic thiazole cyclization reactions. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of temperature control during these syntheses. Thiazole cyclizations, particularly well-known methods like the Hantzsch synthesis, are powerful reactions but their exothermic nature demands rigorous control to ensure safety, maximize yield, and maintain purity.

This guide provides field-proven insights and practical solutions to common challenges. We will move beyond simple procedural steps to explain the underlying principles, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of exothermic thiazole cyclizations and the principles of thermal management.

Q1: Why is temperature control so critical in thiazole cyclization reactions like the Hantzsch synthesis?

A1: Temperature control is paramount for three primary reasons:

  • Safety and Reaction Stability: Thiazole syntheses, such as the reaction between an α-haloketone and a thioamide, involve bond-forming steps that release significant energy (heat).[1][2][3] Without adequate heat removal, the reaction temperature can rise uncontrollably. This phenomenon, known as thermal runaway, can lead to a dangerous increase in pressure, solvent boiling, and potentially vessel failure.[4] A tragic real-world example of a runaway reaction was the T2 Laboratories incident, which underscores the catastrophic potential of failed cooling systems.[4]

  • Product Yield and Purity: The rate of chemical reactions is highly dependent on temperature.[5] Excessive heat can accelerate the rate of undesired side reactions, such as the formation of isomeric impurities or byproducts, which significantly lowers the yield and complicates purification.[6] For instance, under certain acidic conditions, Hantzsch synthesis can yield a mixture of isomers.[7]

  • Process Scalability: A reaction that is easily managed in a small laboratory flask can become a serious hazard when scaled up.[8][9] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.[9] Therefore, a thorough understanding of the reaction's thermal profile at a small scale is essential for safe and successful scale-up.[5]

Q2: What is reaction calorimetry and how does it help in controlling my exothermic reaction?

A2: Reaction calorimetry is an experimental technique used to measure the amount of heat released or absorbed by a chemical reaction.[10][11] For exothermic reactions, it is the single most important tool for understanding and quantifying the heat evolution profile.

There are several types of calorimetry, but Heat Flow Calorimetry (HFC) is particularly useful.[12][13] In HFC, the reactor is maintained at a set temperature by a cooling/heating jacket. The calorimeter measures the temperature difference between the reactor contents and the jacket, which is directly proportional to the rate of heat being produced by the reaction.[10][12][13]

This provides critical data points:

  • Total Heat of Reaction: How much energy will be released in total.

  • Maximum Heat Flow: The peak rate of heat release, which determines the required cooling capacity of your equipment.[5]

  • Reactant Accumulation: It can reveal if your reactant is accumulating before reacting, which can lead to a sudden, sharp exotherm.[12]

By understanding these parameters, you can design a safe and efficient thermal control strategy.

Q3: What is the "Adiabatic Temperature Rise" (ΔTad) and why must I consider it?

A3: The Adiabatic Temperature Rise (ΔTad) is a crucial safety parameter that represents the maximum possible temperature increase of the reaction mixture if all cooling were to fail (an adiabatic scenario).[4][5] It is the "worst-case scenario" calculation.

You can estimate it using the following relationship: ΔTad = (Total Heat of Reaction) / (Mass of Reaction Mixture × Specific Heat Capacity)

Why it's critical: If the maximum potential temperature of your reaction (Initial Temperature + ΔTad) exceeds the decomposition temperature of any reactant, intermediate, or product, or the boiling point of the solvent, you have a high risk of a thermal runaway and potential explosion.[4] Knowing the ΔTad allows you to implement safety measures, such as diluting the reaction mass or using a semi-batch process to limit the amount of unreacted starting material, thereby keeping the ΔTad within safe limits.[4]

Troubleshooting Guide: Common Temperature Control Issues

This section provides a question-and-answer guide to specific problems you may encounter during your experiments.

Problem 1: My reaction temperature is overshooting the set point, especially during reagent addition.
Potential Cause Explanation Recommended Solution
Reagent Addition is Too Fast The rate of heat generation from the reaction is exceeding the heat removal capacity of your cooling system. This is common in semi-batch processes where one reagent is added over time.[8][14]1. Reduce Addition Rate: Slow down the rate of reagent addition using a syringe pump or dropping funnel. This directly controls the rate of reaction and heat production.[14] 2. Monitor Internal Temperature: Always have a thermometer or thermocouple measuring the internal temperature of the reaction, not just the bath temperature. 3. Implement Automated Control: Use an automated reactor system that can pause reagent addition if the internal temperature exceeds a predefined safety limit.[9]
Inadequate Cooling Capacity The cooling bath (e.g., ice-water, dry ice/acetone) or recirculating chiller cannot remove heat fast enough.[5][14]1. Increase Cooling Power: Switch to a more powerful cooling system. For example, move from an ice-water bath (0 °C) to a dry ice-acetone bath (–78 °C) or use a low-temperature recirculating chiller.[14] 2. Improve Heat Transfer: Ensure the reaction flask has maximum contact with the cooling medium. Use a heat transfer fluid in the bath instead of just air. Ensure good stirring to promote heat exchange with the vessel walls.[5]
Reactant Accumulation The added reagent is not reacting immediately upon addition. It builds up in concentration, and then reacts very rapidly, causing a sudden and large exotherm that overwhelms the cooling system.[12]1. Increase Initial Temperature (with caution): Sometimes a slightly higher starting temperature is needed to initiate the reaction smoothly and prevent accumulation. This must be evaluated carefully with calorimetry data. 2. Perform a Small-Scale Test: Before proceeding with the full reaction, add a small portion (e.g., 5%) of the limiting reagent and ensure the reaction initiates (a slight temperature rise) before continuing with the addition.
Problem 2: The reaction yield is low and I'm seeing multiple spots on my TLC plate.
Potential Cause Explanation Recommended Solution
Localized Hotspots Poor mixing can lead to areas within the reactor that are significantly hotter than the measured bulk temperature. These "hotspots" can cause decomposition of reactants or products and promote side reactions.[5]1. Improve Agitation: Increase the stirring speed. Ensure the stir bar or overhead stirrer is adequately sized for the vessel and viscosity of the mixture. For larger vessels, an overhead mechanical stirrer is superior to a magnetic stir bar.[5] 2. Optimize Vessel Shape: A round-bottom flask with baffles (if using an overhead stirrer) provides better mixing than a flat-bottomed vessel.
Incorrect Reaction Temperature The reaction may be highly sensitive to temperature. Even a small deviation from the optimal temperature can favor the formation of byproducts.[6]1. Run an Optimization Study: Perform a series of small-scale reactions at different, tightly controlled temperatures (e.g., -10 °C, 0 °C, 10 °C) to identify the optimal condition for yield and purity.[15][16] 2. Use a Precise Chiller: Employ a recirculating chiller that can maintain the temperature within a narrow range (e.g., ±1 °C).[14]
Product Instability The desired thiazole product might be thermally unstable under the reaction conditions, degrading over time if the temperature is too high.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Minimize Reaction Time: Once the reaction is complete (as determined by TLC or LC-MS), quench it immediately and proceed with workup to avoid prolonged exposure to heat.
Workflow & Decision-Making Diagrams
Diagram 1: Troubleshooting a Temperature Overshoot

This diagram illustrates a logical workflow for diagnosing and resolving an unexpected temperature spike during reagent addition.

TemperatureOvershoot start Temperature Overshoots Set Point check_addition Is Reagent Addition Rate Too High? start->check_addition check_cooling Is Cooling System Adequate? check_addition->check_cooling No slow_addition Reduce Addition Rate check_addition->slow_addition Yes check_accumulation Is Reactant Accumulating? check_cooling->check_accumulation No upgrade_cooling Increase Cooling Capacity / Improve Heat Transfer check_cooling->upgrade_cooling Yes initiate_reaction Ensure Reaction Initiation Before Continuing Addition check_accumulation->initiate_reaction Yes success Temperature Stabilized slow_addition->success upgrade_cooling->success initiate_reaction->success

Caption: Decision workflow for addressing temperature overshoots.

Diagram 2: Heat Flow in a Controlled Exothermic Reaction

This diagram shows the fundamental principle of maintaining thermal control: the rate of heat removal must match or exceed the rate of heat generation.

HeatFlow cluster_0 Reaction Vessel reaction {Exothermic Reaction | Heat Generation (Q_gen)} reactor_mass Reactor Contents T_internal reaction->reactor_mass heats cooling_jacket Cooling Jacket / Bath T_jacket Heat Removal (Q_rem) reactor_mass->cooling_jacket transfers heat to control_condition For Control: Q_rem ≥ Q_gen

Sources

Minimizing decarboxylation during thiazole derivative processing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Decarboxylation During Processing

Welcome to the Technical Support Center for thiazole derivative processing. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge in the handling of thiazole-based compounds: decarboxylation. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to mitigate this degradation pathway, ensuring the integrity and purity of your compounds.

This guide is structured to provide direct, actionable advice through a comprehensive Troubleshooting Guide and a detailed FAQ section. We will explore the underlying mechanisms of decarboxylation and provide field-proven protocols to maintain the stability of your thiazole derivatives throughout your experimental workflow.

Troubleshooting Guide: Addressing Decarboxylation in Real-Time

This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by a step-by-step troubleshooting protocol, grounded in scientific principles.

Problem 1: High Levels of Decarboxylated Impurity Detected in Post-Reaction Analysis

You've run a reaction to synthesize or modify a thiazole-5-carboxylic acid derivative, but your HPLC or LC-MS analysis reveals a significant peak corresponding to the decarboxylated product.

Troubleshooting Protocol:

  • Re-evaluate Reaction Temperature:

    • Causality: Decarboxylation is often a thermally driven process.[1][2] Elevated temperatures provide the activation energy needed to break the carbon-carbon bond of the carboxylic acid group.

    • Action: If your protocol involves heating, attempt to lower the reaction temperature. Explore if the reaction can proceed efficiently at a lower temperature over a longer duration. For thermally sensitive compounds, room temperature reactions should be prioritized.[3]

  • Assess the pH of Your Reaction Medium:

    • Causality: The stability of thiazole derivatives can be highly pH-dependent. For some thiazolidine-4-carboxylic acids, degradation is more pronounced in acidic conditions, such as at pH 4.4.[4]

    • Action: If your reaction is conducted in an acidic medium, consider using a buffer system to maintain a more neutral or slightly basic pH, if compatible with your reaction chemistry. Perform small-scale experiments across a pH range to identify the optimal condition for stability.

  • Solvent Selection Optimization:

    • Causality: The choice of solvent can influence reaction rates and side reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF) have been used in decarboxylation reactions at elevated temperatures, suggesting they may facilitate this process under certain conditions.[5] Conversely, solvents that allow for milder reaction conditions can help prevent it.

    • Action: Consider switching to a solvent that allows for lower reaction temperatures. For instance, glycerin has been successfully used as a recyclable medium for thiazole synthesis at room temperature.[3] If your current solvent is a high-boiling point aprotic solvent and your reaction is heated, explore alternatives.

Problem 2: Gradual Degradation of a Thiazole Carboxylic Acid Intermediate During Storage

You have successfully synthesized a thiazole carboxylic acid intermediate, but you observe increasing amounts of the decarboxylated product in your analytical standards over time.

Troubleshooting Protocol:

  • Implement Stringent Cold Storage:

    • Causality: Spontaneous decarboxylation can occur even at room temperature for some unstable carboxylic acids.[1] Lowering the storage temperature significantly reduces the kinetic rate of this degradation.

    • Action: Store your thiazole carboxylic acid derivatives at low temperatures. For short-term storage, -20°C may be sufficient, but for long-term stability, storage at -80°C is highly recommended.[6]

  • Evaluate Storage Solution pH:

    • Causality: Similar to reaction conditions, the pH of the storage solution can impact the stability of your compound.[7]

    • Action: If your compound is stored in solution, ensure the pH is in a range that promotes stability. For many compounds, a slightly acidic to neutral pH is preferable to basic conditions which can catalyze other forms of degradation.

  • Consider Solid-State Storage:

    • Causality: Storing compounds in a solid, crystalline form can often enhance stability by reducing molecular mobility and preventing interactions with solvents that might facilitate decarboxylation.

    • Action: If possible, isolate your thiazole carboxylic acid as a solid and store it in a desiccator under cold and dark conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of thiazole carboxylic acid decarboxylation?

The decarboxylation of thiazole carboxylic acids, particularly those with a carbonyl group at the β-position to the carboxyl group, often proceeds through a concerted mechanism involving a six-membered cyclic transition state.[8] This process is facilitated by heat and results in the loss of carbon dioxide (CO2) and the formation of an enol intermediate, which then tautomerizes to the more stable final product. The aromaticity of the thiazole ring and the presence of substituents can influence the ease of this reaction.

Q2: Which position of the carboxylic acid on the thiazole ring is most susceptible to decarboxylation?

While decarboxylation can occur with the carboxylic acid at different positions, thiazole-5-carboxylic acids are frequently studied in this context. The electronic properties of the thiazole ring and the specific substituents present will ultimately determine the lability of the carboxyl group at any given position.

Q3: How can I analytically monitor for decarboxylation?

A robust analytical method is crucial for detecting and quantifying decarboxylation.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A well-developed stability-indicating HPLC method can separate the parent thiazole carboxylic acid from its decarboxylated product and other impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an additional layer of confirmation by identifying the mass of the parent compound and the decarboxylated product.[11]

  • Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR): These techniques can be used to study the thermal stability of your compound and identify the temperature at which decarboxylation occurs, as well as confirm the identity of the evolved gases (i.e., CO2).[12]

Q4: Are there any chemical modifications that can be made to the thiazole derivative to inhibit decarboxylation?

While the core focus of this guide is on processing conditions, structural modifications can play a role. Converting the carboxylic acid to a more stable functional group, such as an ester or an amide, is a common strategy to prevent decarboxylation, especially if the free acid is only required at a later stage of the synthesis.[13]

Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring Decarboxylation by HPLC

  • Sample Preparation: Prepare a stock solution of your thiazole carboxylic acid derivative in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions (e.g., heat at different temperatures, acidic and basic pH).

  • Time Points: At specified time intervals, withdraw a sample, quench the degradation if necessary (e.g., by neutralizing the pH or cooling), and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of the decarboxylated product formed at each time point.

ParameterRecommended ConditionRationale
Reaction/Storage Temperature < Room Temperature (ideally ≤ 4°C)Minimizes thermal energy for decarboxylation.
pH Neutral to slightly acidic (e.g., pH 6-7)Avoids acid-catalyzed degradation observed in some thiazole derivatives.[4]
Solvent Protic or less polar solventsMay reduce the rate of decarboxylation compared to high-boiling aprotic polar solvents.

Table 1: General Recommendations for Minimizing Decarboxylation

Visualizing the Workflow

Below is a workflow diagram to guide your troubleshooting process when unexpected decarboxylation is observed.

Decarboxylation_Troubleshooting start High Decarboxylation Detected check_temp Review Reaction/ Storage Temperature start->check_temp is_high_temp Is Temperature Elevated? check_temp->is_high_temp lower_temp Lower Temperature/ Implement Cold Storage is_high_temp->lower_temp Yes check_ph Evaluate pH is_high_temp->check_ph No reanalyze Re-analyze for Decarboxylation lower_temp->reanalyze is_acidic Is pH Acidic? check_ph->is_acidic adjust_ph Adjust to Neutral/ Slightly Basic pH is_acidic->adjust_ph Yes check_solvent Assess Solvent Choice is_acidic->check_solvent No adjust_ph->reanalyze is_aprotic_polar Using High-Boiling Aprotic Polar Solvent? check_solvent->is_aprotic_polar change_solvent Switch to Alternative Solvent (e.g., Glycerin) is_aprotic_polar->change_solvent Yes is_aprotic_polar->reanalyze No change_solvent->reanalyze

Caption: Troubleshooting workflow for addressing decarboxylation.

References

  • Baert, J., De Clippeleer, J., Hughes, P., De Cooman, L., & Aerts, G. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Retrieved from [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (n.d.).
  • Wesoły, M., & Leś, E. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9315. MDPI AG. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Wang, M., Wang, Y., Avula, B., Radwan, M. M., Wanas, A. S., van Antwerp, J., Parcher, J. F., ElSohly, M. A., & Khan, I. A. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262–271. [Link]

  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control? Retrieved from [Link]

  • Narsaiah, A. V., Ghogare, R. S., & Biradar, D. O. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. Organic Communications, 4(3), 75–81. Retrieved from [Link]

  • Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Decarboxylation of Malonic Acid Derivatives Mediated by N,N′-Carbonyldiimidazole: A Mild and Efficient Method for the Synthesis of Amides, Esters, and Carboxylic Acids. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]

  • Cvetkovski, A., Stefova, M., Al-Soufi, W., & Petruševski, G. (2021). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Vibrational Spectroscopy, 115, 103273. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. [Link]

  • Karegoudar, P., Prasad, D. J., Ashok, M., Mahadevan, K. M., Shantharam, U., & Kumar, V. P. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 53(5), 1481–1489. [Link]

  • Sravanthi, V. (2024, November 24). How to Predict API Stability and Degradation from Its Chemical Structure. LinkedIn. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Hemmings, C., & McMahon, A. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 359, 129910. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Singh, S., & Singh, B. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Results in Chemistry, 6, 101111. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Singh, S., & Singh, B. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69–84.
  • Sultana, N., & Arayne, M. S. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421. [Link]

  • Islam, M. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. SSRN Electronic Journal. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21–30.
  • Li, Y., Zhang, J., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244242. [Link]

  • LibreTexts Chemistry. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Luminata. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(6), 2496–2503.
  • Begum, N., Siddiqui, S., Khan, S. A., & Alam, O. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575–579.

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Validation & Comparative

Technical Guide: 1H NMR Interpretation of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfanyl" Misnomer

In drug discovery, thiazole scaffolds are ubiquitous, yet the characterization of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate presents a classic structural trap. While IUPAC nomenclature often defaults to the "sulfanyl" (thiol) description, experimental evidence confirms that in the solid state and polar solutions (DMSO-d6), this molecule exists predominantly as its thione tautomer (Methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate).[1]

This guide provides a definitive NMR interpretation framework, distinguishing the target molecule from its S-alkylated derivatives and defining the spectroscopic signatures of the thione-thiol equilibrium.

Structural Dynamics & Tautomerism

The core challenge in interpreting the NMR of this compound is the proton transfer equilibrium between N3 and the exocyclic sulfur.

  • Form A (Thione): The proton resides on the ring nitrogen (NH).[1] The C=S bond is formed, reducing the aromatic character of the thiazole ring. This is the dominant species in polar aprotic solvents (DMSO, DMF).

  • Form B (Thiol): The proton resides on the sulfur (SH).[1] The ring is fully aromatic. This form is favored in non-polar solvents or high temperatures but is rarely observed as a distinct static species in standard 1H NMR due to rapid exchange.[1]

Why This Matters

Misinterpretation of the "missing" SH signal (often broad or absent) or the "unexpected" NH signal (downfield) leads to incorrect purity assignments.[1] Furthermore, distinguishing the free thione from the S-methylated impurity (a common byproduct in synthesis) is critical for QC.

Comparative NMR Analysis

The following table contrasts the target molecule with its stable S-methylated derivative (Methyl 2-(methylsulfanyl)-1,3-thiazole-4-carboxylate), which serves as the "locked" thiol reference.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Signal AssignmentTarget: Thione Form (Free Base)Reference: S-Methyl Derivative (Locked Thiol)Δδ (Shift Difference)Multiplicity
NH / SH 13.2 – 13.8 ppm (Broad)AbsentN/ABroad Singlet
H-5 (Ring) 7.65 – 7.85 ppm 8.20 – 8.40 ppm ~0.6 ppmSinglet
OCH3 (Ester) 3.75 – 3.85 ppm3.80 – 3.90 ppm< 0.1 ppmSinglet
S-CH3 Absent2.65 – 2.75 ppm N/ASinglet

Key Diagnostic Insights:

  • The "Smoking Gun" (NH): The presence of a broad singlet >13 ppm is definitive proof of the thione tautomer. If this signal is missing in DMSO, check for water exchange or S-alkylation.

  • Ring Current Effect (H-5): The H-5 proton in the S-methylated derivative (fully aromatic) is significantly deshielded (shifted downfield to ~8.3 ppm) compared to the thione form (~7.7 ppm).[1] This ~0.6 ppm shift is a reliable purity check.[1]

Solvent-Dependent Characterization[1][3][4][5]

The choice of solvent dictates the position of the tautomeric equilibrium and the visibility of exchangeable protons.

DMSO-d6 (Recommended)[1][4]
  • Mechanism: Strong hydrogen bond acceptor.[1] Stabilizes the polar thioamide (H-N-C=S) resonance structure.[1]

  • Result: Sharpens the NH signal (though still broad) and locks the molecule in the thione form.

  • Usage: Mandatory for structural confirmation.[1]

CDCl3 (Secondary)[1]
  • Mechanism: Non-polar.[1][2] Destabilizes the charge separation in the thione.

  • Result:

    • The molecule may exhibit line broadening due to intermediate exchange rates between thione and thiol forms.

    • The NH/SH proton often disappears into the baseline or merges with water peaks.

    • Solubility is often poor compared to DMSO.[1]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Zero-Doubt" protocol.

Step 1: Sample Preparation[1][6]
  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Tip: Use an ampoule or fresh bottle to minimize water content.[1] Water (3.33 ppm) can catalyze proton exchange, broadening the NH signal to invisibility.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (suspensions cause line broadening).[1]

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Scans (NS): Minimum 16 (for S/N > 100).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The H-5 proton has a long T1 relaxation time.[1] Short D1 values will under-integrate this signal relative to the methyl ester.[1]

  • Sweep Width (SW): 20 ppm (must capture the 13-14 ppm region).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the broad NH peak first, then the sharp methyls. Automated phasing often fails on broad signals.[1]

Logic Flow: Structural Assignment Workflow

The following diagram illustrates the decision logic for assigning the structure and assessing purity based on 1H NMR data.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Check 12.0 - 14.0 ppm Region Start->Check_NH Signal_Present Broad Singlet Present (~13.5 ppm) Check_NH->Signal_Present Visible Signal_Absent Signal Absent Check_NH->Signal_Absent Not Visible Check_H5 Check H-5 Shift (7.5 - 8.5 ppm) Signal_Present->Check_H5 Signal_Absent->Check_H5 Thione_Conf H-5 @ ~7.7 ppm CONFIRMED: Thione Tautomer Check_H5->Thione_Conf < 8.0 ppm S_Methyl_Conf H-5 @ ~8.3 ppm SUSPECT: S-Alkylated Impurity Check_H5->S_Methyl_Conf > 8.0 ppm Check_SMe Check 2.6 - 2.8 ppm S_Methyl_Conf->Check_SMe Final_SMe Singlet @ 2.7 ppm Found ID: Methyl 2-(methylthio)thiazole-4-carboxylate Check_SMe->Final_SMe Signal Found Final_Wet No S-Me Signal ID: Wet Solvent / Exchange Broadening Check_SMe->Final_Wet Signal Absent

Caption: Decision tree for distinguishing the target thione tautomer from S-alkylated impurities and exchange artifacts.

References

  • Relevance: Provides the foundational spectroscopic data for the 2-mercaptothiazole scaffold, confirming the downfield NH shift.
  • MDPI. (2020).[1] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Molbank.[1] Retrieved from [Link][1][3][4]

    • Relevance: Demonstrates the comparative shifts between thione precursors and their S-methylated deriv
  • National Institutes of Health (NIH). (2022).[1] Synthesis and Characterization of Novel Thiazole Derivatives. PubMed Central.[1] Retrieved from [Link]

    • Relevance: Validates the H-5 proton shifts in 2,4-disubstituted thiazole systems.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

    • Relevance: Authoritative reference for general functional group shifts (Methyl esters, Heterocycles).[1]

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A Researcher's Guide to the FTIR Spectral Analysis of Thiazole-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel synthesized compounds is paramount. Thiazole-4-carboxylate esters are a class of heterocyclic compounds of significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[1][2][3] Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and purity assessment of these molecules. This guide provides an in-depth comparison and analysis of the FTIR spectra of thiazole-4-carboxylate esters, supported by experimental data and theoretical principles.

The Significance of Vibrational Spectroscopy for Thiazole Derivatives

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. For thiazole-4-carboxylate esters, the FTIR spectrum can confirm the presence of key functional groups, including the ester moiety and the thiazole ring, and can also offer insights into the electronic environment of the molecule as influenced by various substituents.

Experimental Protocol for FTIR Analysis

A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following outlines a standard procedure for obtaining the FTIR spectrum of a thiazole-4-carboxylate ester.

Step-by-Step Methodology
  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Thoroughly grind 1-2 mg of the solid thiazole-4-carboxylate ester sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die.

      • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

      • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • For Liquid Samples or Solutions (Attenuated Total Reflectance - ATR):

      • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

      • Acquire a background spectrum of the clean, empty ATR crystal.

      • Place a small drop of the liquid sample or a solution of the ester in a suitable solvent (e.g., chloroform, dichloromethane) directly onto the ATR crystal.

      • Acquire the sample spectrum.

  • Data Acquisition:

    • Place the sample holder into the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

    • Collect the spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Normalize the spectrum for comparison with other spectra.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solid Solid Sample Grind Grind with KBr Solid->Grind Liquid Liquid/Solution Clean Clean ATR Crystal Liquid->Clean Pellet Press into Pellet Grind->Pellet Place Place Sample in Spectrometer Pellet->Place Background Acquire Background Clean->Background Apply Apply Sample to Crystal Background->Apply Apply->Place Purge Purge with N2/Dry Air Place->Purge Set Set Parameters (Range, Resolution) Purge->Set Collect Collect Spectrum Set->Collect Baseline Baseline Correction Collect->Baseline Normalize Normalization Baseline->Normalize Label Peak Labeling Normalize->Label Analysis Analysis Label->Analysis Spectral Analysis

Caption: Experimental workflow for FTIR analysis of thiazole-4-carboxylate esters.

Spectral Interpretation: A Comparative Analysis

The FTIR spectrum of a thiazole-4-carboxylate ester can be divided into several key regions, each providing specific structural information. We will compare a hypothetical ethyl 2-aminothiazole-4-carboxylate with a substituted analogue to illustrate the effects of substituents on the vibrational frequencies.

Key Spectral Regions and Peak Assignments
Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3400-3100N-H StretchingFor 2-amino substituted thiazoles, this region shows characteristic stretches of the primary amine.[2]
3100-3000C-H Stretching (Aromatic/Heteroaromatic)Corresponds to the C-H stretching vibrations of the thiazole ring.[4]
3000-2850C-H Stretching (Aliphatic)Associated with the C-H stretches of the ethyl ester group.[5]
1750-1680 C=O Stretching (Ester) A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak. [5][6][7]
1650-1500C=N and C=C Stretching (Thiazole Ring)These absorptions arise from the stretching vibrations within the thiazole ring.[8][9]
1300-1000C-O Stretching (Ester)Two distinct C-O stretching bands are expected for an ester, often referred to as asymmetric and symmetric stretches.[10]
Below 900C-H Out-of-Plane BendingThese bands can be associated with the out-of-plane bending of the C-H groups on the thiazole ring.[8][9]
Comparative Analysis: The Influence of Substituents

The electronic nature of substituents on the thiazole ring can significantly influence the position of key absorption bands, particularly the C=O stretching frequency of the ester group. This is due to inductive and resonance effects that alter the bond strength and dipole moment of the carbonyl group.

Consider the comparison between:

  • Compound A: Ethyl 2-aminothiazole-4-carboxylate

  • Compound B: Ethyl 2-nitrothiazole-4-carboxylate

The amino group (-NH₂) in Compound A is an electron-donating group, which can push electron density into the thiazole ring through resonance. This increased electron density can be delocalized to the carbonyl group of the ester, weakening the C=O double bond and causing a shift to a lower wavenumber (e.g., ~1690 cm⁻¹).[2]

Conversely, the nitro group (-NO₂) in Compound B is a strong electron-withdrawing group. It pulls electron density away from the thiazole ring and, consequently, from the ester carbonyl group. This effect increases the double bond character and strength of the C=O bond, resulting in a shift to a higher wavenumber (e.g., ~1730 cm⁻¹).

CompoundSubstituent at C2Electronic EffectExpected C=O Wavenumber (cm⁻¹)
A -NH₂Electron-DonatingLower (e.g., ~1690)
B -NO₂Electron-WithdrawingHigher (e.g., ~1730)

This predictable shift in the carbonyl stretching frequency is a powerful diagnostic tool for confirming the electronic effects of substituents in a series of related compounds.

Logical Relationship of Substituent Effects

substituent_effects substituent Substituent on Thiazole Ring edg Electron-Donating Group (e.g., -NH2, -OR) substituent->edg Type ewg Electron-Withdrawing Group (e.g., -NO2, -CN) substituent->ewg Type resonance Resonance/Inductive Effects edg->resonance ewg->resonance inc_e_density Increased e- density at C=O resonance->inc_e_density dec_e_density Decreased e- density at C=O resonance->dec_e_density weaker_co Weaker C=O bond inc_e_density->weaker_co stronger_co Stronger C=O bond dec_e_density->stronger_co low_wavenumber Shift to Lower Wavenumber weaker_co->low_wavenumber high_wavenumber Shift to Higher Wavenumber stronger_co->high_wavenumber

Caption: Influence of substituent electronic effects on the C=O stretching frequency.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural analysis of thiazole-4-carboxylate esters. By understanding the characteristic vibrational modes of the thiazole ring and the ester functional group, and by carefully considering the electronic effects of substituents, researchers can gain significant insights into the molecular structure of these important compounds. A systematic and comparative approach, as outlined in this guide, allows for the confident identification and characterization of novel thiazole derivatives, thereby accelerating the drug discovery and development process.

References

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry, 40(2), 224-230.
  • Leonte, D., Bencze, L. C., Tőtős, R., & Zaharia, V. (2015). Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia, 63(5), 734-739.
  • Praveen, P. A., et al. (2023).
  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds.
  • Sathiyamoorthi, K., et al. (2012). Effect of substituents on infrared, 1H and 13C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 4(4), 1478-1485.
  • Mackie, D. M., & Smith, J. G. (2006). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Journal of Molecular Structure: THEOCHEM, 762(1-3), 127-134.
  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Molecules, 15(8), 5208-5224.
  • Plessis, M. D., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(9), 1645-1655.
  • Shaukat, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-15.
  • Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(6), 623-628.
  • ResearchGate. (2019).
  • Beck, C., et al. (2009). Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • LibreTexts. (2022). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Liu, X., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Zverev, V. V., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy, 379, 111484.
  • Downs, A. J., & Robiette, A. G. (1966). The vibrational spectra of a heterocyclic azoborane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 529-533.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.
  • Abdelgawad, M. A., et al. (2023).
  • LibreTexts. (2022). 21.
  • PASCO. (n.d.). IR Spectroscopy of Esters. PASCO.
  • Baron, M. H., & Maillols, J. (2008). Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. Vilnius University.
  • Mary, Y. S., & Balachandran, V. (2018). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal.
  • Gadzepetrov, J., et al. (2015). A lfer-study-of-substituent-influence-on-the-ftir-and-uv-spectral-data-of-2-and-6substituted-nicotinic-acids. ChemXpress, 8(3), 194-200.
  • El-Azhary, A. A. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 671-676.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(38), 27367-27380.
  • Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in Heterocyclic Systems.
  • Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
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Comparative Guide: Mass Spectrometry Fragmentation of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (C₆H₇NO₂S₂) is a critical heterocyclic building block in the synthesis of antiviral agents and antibiotics. Its structural integrity relies on the stability of the 1,3-thiazole core and the reactivity of the C4-ester and C2-thiol/thione groups.

This guide compares the two primary mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-CID) —to provide researchers with the optimal workflow for structural validation and quantitative analysis. While EI provides a rigorous structural fingerprint suitable for library matching, ESI-MS/MS offers superior sensitivity for biological matrix quantification, governed by distinct fragmentation rules driven by thione-thiol tautomerism.

Part 1: Technical Specifications & Structural Context

Before analyzing fragmentation, the analyst must account for the tautomeric equilibrium characteristic of 2-substituted thiazoles. In solution and solid phases, the thione (NH) form often predominates over the thiol (SH) form, significantly influencing the protonation site in ESI.

FeatureSpecification
IUPAC Name This compound
Formula C₆H₇NO₂S₂
Exact Mass 188.9918 Da
Key Functional Groups Methyl Ester (-COOCH₃), Thiazole Ring, Thiol/Thione (-SH / =S)
Tautomerism 2-mercaptothiazole

thiazoline-2-thione

Part 2: Comparative Analysis (EI vs. ESI-CID)

The choice of ionization method fundamentally alters the observed fragmentation landscape.[1] The following table contrasts the performance of these methods for this specific analyte.

Performance Matrix
FeatureMethod A: GC-MS (Electron Ionization) Method B: LC-MS/MS (ESI + CID)
Ionization Energy Hard (70 eV)Soft (Electrospray)
Primary Ion Radical Cation

(

189)
Protonated Molecule

(

190)
Fragmentation Driver High-energy radical instability, Odd-electron (OE) speciesProton mobility (Charge-Remote vs. Charge-Directed)
Key Fragments

158 (Loss of

),

130 (Loss of

)

158 (Loss of

),

130 (Loss of

)
Structural Specificity High: Distinguishes isomers via ring cleavage (RDA).Moderate: Dependent on collision energy (CE).
Detection Limit Nanogram range (Universal)Picogram range (Selectivity in matrix)

Part 3: Fragmentation Mechanisms & Pathways

Electron Ionization (EI) Pathway

In EI, the molecular ion (


, 

189) is formed by ejecting an electron, typically from the sulfur lone pair or the aromatic

-system.
  • Primary Channel (Ester Cleavage):

    
    -cleavage adjacent to the carbonyl group is the dominant initial event.
    
    • Step 1: Loss of a methoxy radical (

      
      , 31 Da) yields the acylium ion at 
      
      
      
      158
      .
    • Step 2: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion yields the thiazole cation at

      
       130 .
      
  • Secondary Channel (Ring Disassembly): The thiazole ring undergoes Retro-Diels-Alder (RDA) cleavage, a hallmark of heterocyclic EI mass spectra. This typically involves the breaking of the C-S and C-N bonds, releasing fragments characteristic of the ring substitution pattern (e.g., loss of HCN or CS fragments).

ESI-CID Pathway (Protonation Driven)

In ESI, the molecule forms the


 ion at 

190
. The protonation site is critical:
  • Thione Protonation: Protonation typically occurs at the exocyclic sulfur (in thione form) or ring nitrogen.

  • Mechanism:

    • Neutral Loss of Methanol: Unlike EI (radical loss), ESI favors neutral losses. The ester moiety interacts with the proton, facilitating the elimination of neutral methanol (

      
      , 32 Da) to form a stable acyl cation at 
      
      
      
      158
      .
    • Ring Opening: High collision energies (CE > 30 eV) are required to break the thiazole ring in ESI, often resulting in the loss of

      
       or 
      
      
      
      .
Visualization of Fragmentation Logic

Fragmentation Parent Parent Molecule This compound MW: 189 EI_Start EI Source (70 eV) Radical Cation M+ (m/z 189) Parent->EI_Start Electron Impact ESI_Start ESI Source (+) Protonated [M+H]+ (m/z 190) Parent->ESI_Start Protonation Frag_158_EI Acylium Ion [M - OMe]+ m/z 158 EI_Start->Frag_158_EI - •OCH3 (31 Da) Alpha Cleavage RDA_Frag RDA Ring Cleavage (Complex Fingerprint) EI_Start->RDA_Frag Ring Fission Frag_130_EI Thiazole Cation [M - COOMe]+ m/z 130 Frag_158_EI->Frag_130_EI - CO (28 Da) Frag_158_ESI Acyl Cation [M+H - MeOH]+ m/z 158 ESI_Start->Frag_158_ESI - CH3OH (32 Da) Neutral Loss Frag_130_ESI Thiazole Core [M+H - HCOOMe]+ m/z 130 Frag_158_ESI->Frag_130_ESI - CO (28 Da)

Figure 1: Comparative fragmentation tree illustrating the radical-driven pathways of EI versus the proton-driven neutral losses in ESI.

Part 4: Experimental Protocols

Protocol A: Structural Validation via GC-MS (EI)

Use this protocol for purity assessment and library matching.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of HPLC-grade Dichloromethane (DCM). Derivatization (e.g., TMS) is usually not required for this ester, but if the thiol peak is tailing, add BSTFA (1:1 ratio) and incubate at 60°C for 30 mins to silylate the -SH group.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temp Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Settings:

    • Source Temp: 230°C.

    • Ionization: 70 eV.[2][3]

    • Scan Range:

      
       40–300.
      
  • Data Validation: Look for the molecular ion at

    
     189. Confirm the presence of the M+2 isotope peak (~9-10% of M+) due to the two sulfur atoms (
    
    
    
    natural abundance is ~4.2% per S atom).
Protocol B: Quantitative Analysis via LC-MS/MS (ESI)

Use this protocol for pharmacokinetic (PK) studies or trace analysis.

  • Sample Preparation: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (Generic ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Gas Flow: 10 L/min.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of MeOH). Collision Energy (CE): ~15-20 eV.
      
    • Qualifier:

      
       (Loss of Ester). CE: ~25-30 eV.
      
  • Self-Validating Step: Inject a "blank" matrix sample immediately after the high standard to check for carryover, as sulfur-containing heterocycles can exhibit "stickiness" in ESI sources.

Part 5: References

  • PubChem. (2025).[4] 2-Methyl-1,3-thiazole-4-carboxylic acid (Related Analog Structure & Properties). National Library of Medicine. [Link]

  • De Wever, H., et al. (2001).[5] 2-Mercaptobenzothiazole Degradation Pathway (Thiazole/Thione Tautomerism Mechanisms). Eawag-BBD / ETH Zurich. [Link]

  • ResearchGate (Discussion). (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).[2][Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (General Thiazole Fragmentation Patterns).[Link]

Sources

Comparing reactivity of methyl vs ethyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

In the development of thiazole-based pharmacophores, the choice between Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (Methyl Ester) and its Ethyl analog is often treated as trivial. However, this decision significantly impacts downstream processing, reaction kinetics, and physical handling.

  • Select the Methyl Ester when rapid downstream hydrolysis or aminolysis is required to access the carboxylic acid or amide scaffold. Its lower steric hindrance facilitates faster nucleophilic attack at the carbonyl carbon.

  • Select the Ethyl Ester for enhanced lipophilicity, improved crystallinity during intermediate isolation, and when higher thermal stability is required for harsh S-alkylation conditions.

Chemical Identity and Physical Properties[1][2]

The 2-sulfanyl-1,3-thiazole-4-carboxylate scaffold exhibits thione-thiol tautomerism. While often drawn as the thiol (-SH), experimental evidence (X-ray/NMR) suggests the thione (NH) form predominates in the solid state and neutral solution [1].

PropertyMethyl EsterEthyl EsterImpact on Workflow
CAS Number 189152-72-57689-03-4 (Generic)*Methyl is more commonly indexed; Ethyl is often synthesized in situ.
Molecular Weight 175.23 g/mol 189.26 g/mol Minimal impact on mass balance.
Lipophilicity (LogP) ~0.8 (Est.)~1.3 (Est.)Ethyl ester extracts better into EtOAc/DCM during workup.
Hydrolysis Rate High (

)
Moderate (

)
Methyl ester cleaves significantly faster under basic conditions.
Crystallinity ModerateHighEthyl analogs generally form more robust crystals, aiding purification.

*Note: CAS numbers for specific derivatives vary by supplier; 7689-03-4 refers to the ethyl 2-mercapto-4-thiazolecarboxylate structure generally.

Critical Reactivity Analysis

Nucleophilic Acyl Substitution (Hydrolysis & Aminolysis)

The primary differentiator is the electrophilicity of the carbonyl carbon. The methyl group provides less steric shielding than the ethyl group.

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) involves the formation of a tetrahedral intermediate. The expulsion of methoxide is kinetically favored over ethoxide due to reduced steric bulk in the transition state.
    
  • Application: If your synthetic route involves converting the ester to a hydrazide (e.g., for Schiff base formation), the methyl ester will reach completion at lower temperatures, reducing thermal degradation of the sulfur moiety.

S-Alkylation vs. N-Alkylation

Both esters possess an ambident nucleophile at the 2-position (Sulfur vs. Nitrogen).

  • Regioselectivity: Under basic conditions (e.g.,

    
    /Acetone), alkylation occurs preferentially at the Sulfur  atom due to its higher polarizability (HSAB theory).
    
  • Ester Influence: The ester alkyl group (methyl vs. ethyl) is distal to the reaction center and exerts negligible electronic influence on S-alkylation rates. However, the Ethyl ester is preferred here if the alkylating agent is highly lipophilic, as it maintains homogeneity in non-polar solvents better than the methyl analog.

Visualizing the Reaction Landscape

The following diagram maps the synthesis of these scaffolds via the Hantzsch method and their divergent downstream pathways.

ThiazoleReactivity Start Thiourea MethylEster Methyl 2-sulfanyl- thiazole-4-carboxylate Start->MethylEster + ReagentM (Hantzsch Synthesis) EthylEster Ethyl 2-sulfanyl- thiazole-4-carboxylate Start->EthylEster + ReagentE (Hantzsch Synthesis) ReagentM Methyl Bromopyruvate ReagentE Ethyl Bromopyruvate Hydrolysis Hydrolysis (LiOH) MethylEster->Hydrolysis Fast (<1h) S_Alkylation S-Alkylation (R-X) MethylEster->S_Alkylation Standard EthylEster->Hydrolysis Slow (>3h) EthylEster->S_Alkylation Preferred for Lipophilic R-X Acid Carboxylic Acid (Scaffold for Coupling) Hydrolysis->Acid Thioether S-Substituted Derivative S_Alkylation->Thioether

Caption: Comparative reaction pathways. Note the accelerated hydrolysis vector (Red) for the Methyl Ester.

Experimental Protocols

Protocol A: Comparative Hydrolysis Assay (Self-Validating)

This protocol allows you to empirically determine the reaction rate difference for your specific batch.

Reagents:

  • Methyl Ester (1.0 eq) and Ethyl Ester (1.0 eq)

  • LiOH (2.5 eq)

  • THF:Water (3:1 v/v)

Methodology:

  • Setup: Dissolve 1.0 mmol of the ester in 3 mL THF. Cool to 0°C.[1]

  • Initiation: Add 1 mL of 2.5M aqueous LiOH dropwise.

  • Monitoring: Analyze aliquots via TLC (50% EtOAc/Hexane) or HPLC every 15 minutes.

  • Validation:

    • Methyl Ester: Should show >90% conversion to the polar acid spot (baseline on TLC) within 45-60 minutes .

    • Ethyl Ester: Will typically require 3-4 hours or warming to RT to reach comparable conversion [2].

Protocol B: Hantzsch Synthesis of the Ethyl Ester

This is the industry-standard method for generating the scaffold if commercial sources are unavailable.

Reagents:

  • Ethyl Bromopyruvate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)[2]

Step-by-Step:

  • Dissolve 10 mmol thiourea in 20 mL absolute ethanol.

  • Add 10 mmol ethyl bromopyruvate dropwise at room temperature. Exothermic reaction - handle with care.

  • Reflux the mixture for 2 hours. A white/yellow precipitate (HBr salt) may form.

  • Cool to RT and neutralize with saturated

    
     to pH 7-8.
    
  • Filter the resulting solid. The Ethyl Ester typically precipitates as a crystalline solid (mp 140-145°C), whereas the methyl ester may require extraction if not sufficiently pure [3].

Decision Matrix: Which to Choose?

Use this logic flow to select the optimal starting material for your campaign.

DecisionMatrix Question1 Is the final target a Carboxylic Acid or Amide? Question2 Is the S-Alkylation partner highly lipophilic? Question1->Question2 No (Ester is retained) ResultM Choose METHYL Ester Question1->ResultM Yes (Need fast cleavage) Question2->ResultM No (Cost/Availability) ResultE Choose ETHYL Ester Question2->ResultE Yes (Solubility match)

Caption: Strategic selection logic based on downstream synthetic requirements.

References

  • Tautomerism in 2-Mercaptobenzothiazoles and Analogues: Source: ResearchGate.[3] "A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues." URL:[Link]

  • Hantzsch Thiazole Synthesis Protocols: Source: Organic Chemistry Portal. "Thiazole Synthesis." URL:[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of any new chemical entity is paramount. For a molecule such as Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, rigorous analytical scrutiny is not just a regulatory hurdle, but a fundamental component of the scientific process. This guide provides an in-depth comparison of elemental analysis standards and complementary techniques, offering a robust framework for the validation of this and similar molecules.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, serves as a primary gatekeeper for compound identity and purity.[1][2] It provides a quantitative determination of the elemental composition of a sample, which is then compared against the theoretical values calculated from the compound's molecular formula.[3][4] For this compound (C₅H₅NO₂S₂), the theoretical elemental composition is:

  • Carbon (C): 33.89%

  • Hydrogen (H): 2.85%

  • Nitrogen (N): 7.90%

  • Sulfur (S): 36.18%

  • Oxygen (O): 19.18% (often determined by difference or via pyrolysis)

A significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. The most common and widely accepted method for CHNS analysis is combustion analysis .[5][6]

Combustion Analysis: The Gold Standard

Combustion analysis is a destructive technique that involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[3][5][6] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[7]

Visualizing the Combustion Analysis Workflow

CombustionAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_data Data Analysis Sample Homogeneous Sample (1-3 mg) Weighing Microbalance Weighing Sample->Weighing Encapsulation Tin Capsule Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Flash Combustion (~1000°C in O₂ stream) Autosampler->Combustion Reduction Reduction Tube (e.g., Copper) Combustion->Reduction Separation Gas Chromatography Column Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Signal Detector Signal Integration Detection->Signal Calculation Elemental Percentage Calculation Signal->Calculation Report Final Report vs. Theoretical Values Calculation->Report

Caption: Workflow of CHNS Combustion Analysis.

Experimental Protocol: CHNS Analysis of this compound

This protocol outlines the steps for determining the elemental composition of a solid sample using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.
  • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.[8] The exact weight is critical for accurate percentage calculations.
  • Crimp the tin capsule to ensure it is sealed.

2. Instrument Calibration:

  • Calibrate the instrument using a certified organic analytical standard with a known elemental composition. A suitable standard for this analysis would be Sulfamethoxazole (C₁₀H₁₁N₃O₃S), which contains both nitrogen and sulfur.
  • The certified values for Sulfamethoxazole (NIST SRM or equivalent) should be used to create a calibration curve.[9][10]

3. Analysis:

  • Place the encapsulated sample into the instrument's autosampler.
  • Initiate the analysis sequence. The sample will be dropped into a high-temperature furnace (typically around 1000°C) with a constant flow of pure oxygen.[5]
  • The combustion products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.[3]
  • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[7]

4. Data Processing:

  • The instrument's software integrates the detector signals for each gas.
  • The elemental percentages are calculated based on the integrated signals, the sample weight, and the calibration curve.
  • The results are compared to the theoretical values for this compound. For publication in many chemistry journals, the found values should be within ±0.4% of the calculated values.[11]

Comparison of Analytical Techniques

While elemental analysis is fundamental, a comprehensive characterization of this compound requires orthogonal techniques to confirm structure and assess purity.

Technique Principle Information Provided Strengths Limitations
Combustion Analysis Complete oxidation of the sample and quantification of resulting gases.[3][5]Elemental composition (C, H, N, S).High accuracy and precision for elemental ratios.[12]Destructive; provides no structural information.
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Purity assessment, quantification of impurities.High resolution for separating closely related compounds; quantitative.Requires a chromophore for UV detection; structural information is limited.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, fragmentation pattern for structural clues.High sensitivity; provides molecular formula with high-resolution MS.Isomers may not be distinguishable; quantification can be complex.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including connectivity of atoms.Unambiguous structure elucidation; can be used for purity assessment.Lower sensitivity compared to MS; complex spectra for large molecules.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Fast and non-destructive; good for a quick check of functional groups.Provides limited information on the overall molecular structure.

In-Depth Look at Complementary Techniques

High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, a reverse-phase HPLC method with UV detection is a powerful tool for purity assessment. The aromatic thiazole ring provides a strong chromophore for sensitive UV detection.

Potential Impurities: The synthesis of thiazoles, often through the Hantzsch synthesis, can lead to several impurities.[13][14][15] These may include unreacted starting materials (e.g., a haloketone and a thioamide), side-products from incomplete cyclization, or byproducts from over-reaction. HPLC can effectively separate the target compound from these impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's connectivity. For instance, the proton on the thiazole ring will have a characteristic chemical shift, and the protons of the methyl ester and the sulfanyl group will also appear in distinct regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data from NMR.

Ensuring Trustworthiness: The Role of Standard Reference Materials (SRMs)

The accuracy of elemental analysis is critically dependent on proper calibration with Standard Reference Materials (SRMs).[16] These are materials with a certified, traceable elemental composition. For the analysis of sulfur- and nitrogen-containing compounds, SRMs such as Sulfamethoxazole are highly suitable.[17] Other commercially available organic analytical standards can also be used, provided they are certified.[12]

Conclusion: A Multi-faceted Approach to Compound Validation

The validation of a new chemical entity like this compound is a rigorous process that relies on a combination of analytical techniques. While combustion analysis provides the foundational data on elemental composition, it is the synergistic use of chromatographic and spectroscopic methods that builds a comprehensive and trustworthy data package. For researchers, scientists, and drug development professionals, adherence to established standards and the use of certified reference materials are essential for ensuring the quality, safety, and efficacy of novel therapeutic agents.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Part 1 I Combustion Mode I CHNS ANALYSER Working Principle I Volatile I SemiSolid I Metal Sample I. YouTube. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]

  • Sulfamethoxazole. PubChem. [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. [Link]

  • Elemental Analysis CHNS (O). Auriga Research. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences KB. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Wollongong. [Link]

  • Sulfamethoxazole. NIST WebBook. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. VELP Scientifica. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • QUALITATIVE AND QUANTITATIVE ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. PubMed. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Standard Reference Material® 1694a Sulfur Dioxide in Nitrogen. NIST. [Link]

  • NIST Standard Reference Materials® 2023 Catalog. NIST. [Link]

  • Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride. Scilit. [Link]

  • Standard Reference Material® 1662a Sulfur Dioxide in Nitrogen (Nominal Amount-of-Substance Fraction 1000 μmol. NIST. [Link]

  • Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Davidson Analytical Services. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. [Link]

  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • XRAY-002 Analysis of Sulfur in Petroleum Products According to ASTM D4294 & ISO 8754 using Shimadzu's EDX-7000. Shimadzu. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Combustion Analysis Basics. TSI. [Link]

Sources

Benchmarking Purity: A Comparative Guide to Validating Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Validating the purity of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (MSTC) requires a nuanced approach that transcends standard chromatography.[1] While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a unique advantage: the ability to differentially visualize functional groups (thiol vs. thiazole core) in parallel.[1] This guide outlines a self-validating TLC protocol designed to detect the compound's specific degradation pathways—primarily disulfide dimerization and ester hydrolysis—providing a rapid, cost-effective alternative to HPLC for reaction monitoring and intermediate validation.[1]

Part 1: The Molecule & The Challenge

To validate purity, one must first understand the impurity profile. MSTC contains three reactive centers that dictate its chromatographic behavior:

  • Thiazole Ring: UV-active chromophore (absorbs at 254 nm).[1]

  • C2-Sulfanyl Group (-SH): Highly susceptible to oxidative dimerization to form the disulfide (MSTC-S-S-MSTC).[1] This is the primary "hidden" impurity that often co-elutes in standard HPLC if not resolved.

  • C4-Methyl Ester: Susceptible to hydrolysis, yielding the polar carboxylic acid derivative.[1]

The Analytical Gap: Standard UV detection (HPLC or TLC) sees the thiazole ring in both the product and its impurities. It cannot easily distinguish the free thiol from the disulfide without specific retention time standards. Chemical staining on TLC can. [1]

Part 2: Methodology Comparison

The following table benchmarks TLC against alternative analytical techniques for this specific application.

FeatureTLC (Optimized Protocol) HPLC-UV/MS 1H-NMR
Primary Utility Rapid reaction monitoring; Qualitative impurity profiling.[1]Quantitative purity (% area); Final release testing.Structural confirmation; Solvent residue analysis.[1][2]
Specificity (Thiol) High (via Ellman’s Reagent).[1][3] Can visually distinguish -SH from -S-S-.Medium . Relies on retention time shifts; requires standards.High . -SH proton is visible but often broad/exchangeable.[1]
Throughput High (Multiple samples/plate).Low (Serial injection, 15-30 min/run).[1]Low (Sample prep intensive).[1]
Limit of Detection ~0.1 - 0.5 µg (Visual).[1]< 0.01 µg (Quantitative).[1]~1-5% impurity level.[1]
Cost Efficiency High ($).[1]Low (

$).[1]
Medium (

).[1]

Part 3: The Self-Validating TLC Protocol[1]

This protocol uses a "Triangulation Visualization" strategy. By using three different detection methods on the same (or parallel) plates, you confirm identity and purity through chemical logic rather than just Rf values.

Chromatographic System
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1]

    • Why: The methyl ester is moderately polar. 7:3 provides an Rf of ~0.4–0.5, allowing non-polar disulfides to move higher and polar acids to stay near the baseline.

  • Sample Prep: Dissolve 5 mg in 1 mL Dichloromethane (DCM). Avoid Methanol if possible to prevent transesterification artifacts during storage.[1]

Visualization Workflow (The "Triangulation")

Do not rely on a single visualization method. Use this sequence:

  • Non-Destructive (UV 254 nm): Outline all spots.[1] (Detects Thiazole core).[1]

  • Specific (Ellman’s Reagent): Stains only free thiols Yellow.[1] (Confirms Product).

  • Oxidative (Iodine/KMnO4): Stains everything, including disulfides.[1] (Detects Impurities).

Workflow Diagram

TLC_Validation_Workflow Start Dissolve Sample (DCM) Spot on Silica 60 F254 Elute Elute in Hexane:EtOAc (7:3) Start->Elute Dry Air Dry (Avoid Heat) Elute->Dry UV_Check Step 1: UV 254nm Visualization Dry->UV_Check Decision Are spots visible? UV_Check->Decision Split Split Analysis Strategy Decision->Split Yes Path_A Path A: Specificity Check Spray Ellman's Reagent Split->Path_A Path_B Path B: Impurity Check Iodine Chamber / KMnO4 Split->Path_B Result_A Yellow Spot = Free Thiol (Target) No Color = Disulfide/Other Path_A->Result_A Result_B Brown/Yellow Spots = All Organics (Reveals non-thiol impurities) Path_B->Result_B

Caption: Operational workflow for triangulating purity using differential staining.

Part 4: Experimental Data & Interpretation

The following data represents typical behavior for 2-substituted thiazole carboxylates on Silica Gel 60.

Expected Rf Values (Hexane:EtOAc 7:3)
CompoundRf ValueUV (254nm)Ellman's StainIodine Stain
MSTC (Target) 0.45 Dark SpotBright Yellow Brown
Disulfide Dimer 0.65Dark SpotNo Reaction Brown
Carboxylic Acid 0.05Dark SpotYellowBrown
Starting Material 0.30 - 0.60*Dark SpotVariesBrown

*Starting material Rf depends on specific synthesis route (e.g., thioamide).

The "Ghost Spot" Phenomenon (Artifact Validation)

A common error in validating thiols is the appearance of a "ghost spot" at Rf 0.65 (the dimer) that grows over time.

  • Experiment: Spot the pure product. Wait 10 minutes. Spot again next to it. Elute.

  • Result: If the "old" spot shows a faint upper impurity that the "new" spot lacks, the oxidation is happening on the silica, not in your bulk sample. This validates that your bulk product is pure, but the method requires fresh spotting.

Part 5: Preparation of Visualization Reagents

To ensure reproducibility, prepare reagents exactly as follows:

1. Ellman’s Reagent (DTNB) - Thiol Specific [1]

  • Preparation: Dissolve 40 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of 0.1 M phosphate buffer (pH 8.0). If buffer is unavailable, dissolve in 10 mL Ethanol and add 2-3 drops of pyridine to basify.[1]

  • Mechanism: DTNB undergoes disulfide exchange with free thiols, releasing the yellow TNB anion. Disulfides (impurities) cannot react, rendering them invisible to this stain.[1]

2. KMnO4 Stain - General Oxidation [1]

  • Preparation: Dissolve 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL water.

  • Use: Dip plate and heat gently. Thiazoles and sulfur compounds will appear as yellow/brown spots on a purple background.

Part 6: Scientific Logic & Impurity Pathways[1]

Understanding why we see these spots is critical for authoritative validation.

Impurity_Logic MSTC MSTC (Target) (Thiol + Ester) Oxidation Oxidation (Air/Silica) MSTC->Oxidation Hydrolysis Hydrolysis (Water/Base) MSTC->Hydrolysis Dimer Disulfide Dimer (Non-Polar, High Rf) Oxidation->Dimer Loss of H Acid Carboxylic Acid (Polar, Low Rf) Hydrolysis->Acid Loss of Methyl Detection1 Differentiator: Stain Negative Dimer->Detection1 UV+, Ellman- Detection2 Differentiator: Baseline Retention Acid->Detection2 UV+, Ellman+

Caption: Degradation pathways and their chromatographic signatures.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Ellman, G. L. (1959).[1][4] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] (Foundational paper on DTNB chemistry). Link

  • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.[1] (Standard reference for TLC stationary phase properties and solvent selection).

  • Thermo Fisher Scientific. (n.d.).[1] Ellman’s Reagent (DTNB) Protocol.[1][3][4][5] (Practical preparation guide for thiol detection). Link

  • Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[1] Thieme.[1] (Authoritative source on HPTLC validation parameters).

Sources

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